Chemical Properties and Synthetic Utility of Ethyl 4-oxo-4-phenyl-2-butynoate
The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-oxo-4-phenyl-2-butynoate (also known as 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester). This document is structured fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-oxo-4-phenyl-2-butynoate (also known as 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester). This document is structured for researchers and drug development professionals.
Introduction and Chemical Identity
Ethyl 4-oxo-4-phenyl-2-butynoate is a highly functionalized alkynyl keto-ester featuring a triple bond flanked by two electron-withdrawing groups: a ketone (benzoyl) and an ester (ethoxycarbonyl). This "push-pull" electronic structure makes it a potent electrophile and a versatile building block in organic synthesis, particularly for constructing pharmacologically active heterocycles.
The compound typically exists as a pale yellow to orange oil or low-melting solid, depending on purity.
Property
Data / Observation
Physical State
Viscous liquid or low-melting solid
Boiling Point
~135–141 °C (at 3 mmHg) (Predicted/Analogous)
Solubility
Soluble in organic solvents (, EtOAc, EtOH); insoluble in water
Stability
Sensitive to moisture and strong bases; store under inert atmosphere at -20°C
Synthesis and Production
The synthesis of Ethyl 4-oxo-4-phenyl-2-butynoate generally proceeds via the oxidation of its corresponding propargylic alcohol precursor. This route ensures the preservation of the sensitive alkyne moiety while installing the necessary carbonyl functionality.
Core Synthetic Protocol
Step 1: Nucleophilic Addition to Benzaldehyde
The lithium salt of ethyl propiolate is generated in situ and reacted with benzaldehyde to form the secondary alcohol.
Step 2: Oxidation to the Keto-Ester
The alcohol is oxidized to the ketone using a mild oxidant to avoid over-oxidation or alkyne degradation.
Reagents: Manganese Dioxide (
) in or Dess-Martin Periodinane.
Yield: Typically 70–85% over two steps.
Alternative Routes
Direct Coupling: Reaction of benzoyl chloride with the silver or copper acetylide of ethyl propiolate (less common due to metal waste).
Friedel-Crafts Acylation: Reaction of ethyl chloropropiolate with benzene (requires Lewis acid, often low yield due to polymerization).
Reactivity Profile and Mechanisms
The defining feature of Ethyl 4-oxo-4-phenyl-2-butynoate is its dual activation . The alkyne is conjugated with both a ketone and an ester, making it an exceptional Michael acceptor and a reactive dipolarophile.
Electrophilic Character
The electron density of the triple bond is significantly depleted by the flanking carbonyls.
Regioselectivity: Nucleophilic attack can occur at C2 (beta to ketone) or C3 (beta to ester).
Dominant Pathway: The ketone is generally the stronger electron-withdrawing group, directing initial nucleophilic attack to the C2 position (beta to the benzoyl group), though steric factors from the phenyl ring can influence this.
Cycloaddition Reactions (Heterocycle Synthesis)
This compound is a "linchpin" for synthesizing 5-membered heterocycles via [3+2] cycloadditions.
Pyrazoles: Reaction with hydrazines (
) yields ethyl 3-phenylpyrazole-5-carboxylates. The reaction proceeds via Michael addition followed by intramolecular cyclization.
Isoxazoles: Reaction with hydroxylamine (
) yields ethyl 3-phenylisoxazole-5-carboxylates.
Triazoles: Reaction with organic azides (
) via Huisgen cycloaddition affords 1,2,3-triazoles.
Diels-Alder Reactions
Acting as an electron-deficient dienophile, it reacts with electron-rich dienes (e.g., cyclopentadiene, furan, anthracene) to form bicyclic systems. These adducts are valuable precursors for complex natural products.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and primary divergent reactivity pathways of the compound.
Figure 1: Synthetic route to Ethyl 4-oxo-4-phenyl-2-butynoate and its divergent transformation into bioactive heterocycles.
Applications in Drug Discovery
Scaffold for Kinase and Enzyme Inhibitors
The pyrazole and isoxazole derivatives generated from this scaffold are frequent pharmacophores in oncology and inflammation.
Mechanism: The resulting heterocycles serve as rigid linkers that can orient substituents (e.g., the phenyl ring and the ester/acid tail) to bind into hydrophobic pockets of enzymes like kinases or oxidoreductases.
Precursor for ACE Inhibitors
While saturated analogs (like ethyl 2-oxo-4-phenylbutyrate) are direct precursors for homophenylalanine-based ACE inhibitors (e.g., Enalapril), the alkynyl variant offers a route to conformationally restricted analogs. Selective reduction of the alkyne to the alkene or alkane allows for the precise installation of stereocenters via asymmetric hydrogenation.
Stereoselective Biocatalysis
The compound acts as a challenging substrate for ketoreductases (KREDs) . Researchers use it to screen for enzymes capable of distinguishing between the ketone and the ester, or reducing the ketone stereoselectively to chiral propargylic alcohols, which are valuable chiral synthons.
Experimental Protocol: Synthesis of a Pyrazole Derivative
A representative protocol for validating the reactivity of the core compound.
Objective: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Preparation: Dissolve Ethyl 4-oxo-4-phenyl-2-butynoate (1.0 equiv) in Ethanol (0.5 M concentration).
Addition: Cool to 0°C. Add Hydrazine hydrate (1.1 equiv) dropwise.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the alkyne spot).
Workup: Concentrate the solvent under reduced pressure.
Purification: Recrystallize the residue from Ethanol/Hexane to afford the pyrazole as a white solid.
Validation: Confirm structure via
-NMR (appearance of pyrazole -CH proton at ~7.0–7.5 ppm).
Safety and Handling
Hazards: As an
-unsaturated ketone/ester, the compound is a potent alkylating agent (Michael acceptor). It is likely a skin and eye irritant and a potential skin sensitizer.
Storage: Store at -20°C under argon or nitrogen. Avoid exposure to light and moisture, which can induce polymerization or hydrolysis.
Disposal: Quench excess material with dilute sodium hydroxide (to hydrolyze the ester) or treat with excess thiol/amine before disposal in organic waste.
References
Smolecule . (n.d.). 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester - Building Block for Heterocyclic Systems.[1][2] Retrieved from
PubChem . (2025).[3] 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester (Compound Summary). National Library of Medicine. Retrieved from
Molaid . (2021). Chemical Properties of CAS 54966-47-1. Retrieved from
ChemSynthesis . (2025). Synthesis and Properties of Ethyl 4-oxo-4-phenyl-2-butynoate. Retrieved from
Reactivity profile of 4-oxo-4-phenyl-2-butynoates in organic synthesis
This guide outlines the reactivity profile of 4-oxo-4-phenyl-2-butynoates (alkyl 4-oxo-4-phenylbut-2-ynoates), a class of electron-deficient acetylenes serving as versatile linchpins in heterocyclic and carbocyclic synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the reactivity profile of 4-oxo-4-phenyl-2-butynoates (alkyl 4-oxo-4-phenylbut-2-ynoates), a class of electron-deficient acetylenes serving as versatile linchpins in heterocyclic and carbocyclic synthesis.
Structural Analysis & Electronic Landscape
The 4-oxo-4-phenyl-2-butynoate scaffold is defined by a central alkyne moiety flanked by two electron-withdrawing groups (EWGs): a ketone (benzoyl) at C4 and an ester at C1. This "pull-pull" electronic environment creates a highly activated Michael acceptor system.
Key Electronic Features:
Dual Activation: The alkyne is electron-deficient, susceptible to nucleophilic attack.
Regiochemical Bias: While both EWGs activate the triple bond, the ketone (C4) exerts a stronger inductive and resonance withdrawal than the ester (C1). Consequently, the C2 position (beta to the ketone) is the most electrophilic site, typically directing the initial attack of hard nucleophiles.
Conjugation: The phenyl ring extends conjugation, stabilizing intermediates but also adding steric bulk that influences stereoselectivity in cycloadditions.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for 4-oxo-4-phenyl-2-butynoates.
Nucleophilic Additions & Heterocycle Construction
The most prolific application of this scaffold is the synthesis of 5-membered heterocycles via condensation with binucleophiles.
Regioselectivity of Attack
In the reaction with unsymmetrical nucleophiles (e.g., substituted hydrazines), regiocontrol is dictated by the "hardness" of the electrophilic centers.
Kinetic Control: The C2 carbon (beta to the ketone) is the primary site for Michael addition.
Thermodynamic Control: Cyclization follows to form the most stable tautomer.
Synthesis of Pyrazoles
Reaction with hydrazine hydrate or substituted hydrazines yields pyrazole-3-carboxylates.
Mechanism:
Attack: The terminal nitrogen of hydrazine attacks C2.
Tautomerization: Formation of the hydrazone/enamine intermediate.
Cyclization: The second nitrogen attacks the C4 ketone carbonyl (favored over the ester due to higher electrophilicity of the ketone carbon).
Dehydration: Aromatization to the pyrazole.
Critical Insight: Using phenylhydrazine often yields a mixture of regioisomers (1,5-diphenyl vs. 1,3-diphenyl) depending on solvent polarity and pH, but the 1,5-diphenyl isomer is generally favored under acidic conditions due to the initial attack of the more nucleophilic nitrogen on C2.
Cycloaddition Profiles
The electron-deficient alkyne serves as an exceptional dienophile and dipolarophile.
Reactivity: The presence of two EWGs lowers the LUMO energy, significantly accelerating the reaction rate compared to simple alkynes.
Application: Precursors for polysubstituted benzenes (via oxidative aromatization of the adduct) or bicyclic scaffolds in natural product synthesis.
1,3-Dipolar Cycloadditions ([3+2])
Reaction with azides, nitrile oxides, or diazo compounds yields triazoles and isoxazoles. The regiochemistry here is often controlled by steric factors of the phenyl group versus the ester.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol demonstrates the regioselective condensation of ethyl 4-oxo-4-phenyl-2-butynoate with hydrazine hydrate. This method is robust, self-validating, and avoids complex chromatography.
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
Preparation: Dissolve ethyl 4-oxo-4-phenyl-2-butynoate (2.02 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask. Ensure complete solubilization.
Addition: Add hydrazine hydrate (0.75 g, 12 mmol) dropwise over 5 minutes at room temperature. Observation: A mild exotherm and color change (yellow to orange) indicates initial Michael addition.
Cyclization: Add glacial acetic acid (2-3 drops). Heat the mixture to reflux (78°C) for 2 hours.
Mechanism Check: Acid catalysis promotes the dehydration step of the intermediate hydroxypyrazoline.
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting alkyne spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Pyrazole).
Workup (Self-Validating):
Cool the reaction mixture to room temperature.
Pour onto crushed ice (50 g).
Validation: A white to off-white precipitate should form immediately. If oil forms, scratch the vessel walls to induce crystallization.
Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/water if necessary.
Characterization:
Yield: Typically 85-92%.
Melting Point: 144-146°C (Lit. value check required for specific ester derivative).
1H NMR (CDCl3): Look for the singlet pyrazole proton at ~7.2-7.4 ppm and the absence of the alkyne signals.
Mechanistic Visualization
The following diagram details the reaction flow for this protocol.
Figure 2: Mechanistic pathway for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Quantitative Data Summary
Reaction Type
Co-Reactant
Major Product
Typical Yield
Key Selectivity Factor
Condensation
Hydrazine Hydrate
Pyrazole-3-carboxylate
85-95%
Attack at C2 (beta-ketone)
Condensation
Hydroxylamine
Isoxazole-3-carboxylate
70-85%
O-attack at C2 vs N-attack
[4+2] Cycloaddition
Cyclopentadiene
Norbornadiene derivative
80-90%
Endo/Exo ratio (temp dependent)
[3+2] Cycloaddition
Benzyl Azide
1,2,3-Triazole
75-85%
Steric bulk of Phenyl group
References
Regioselective Synthesis of Pyrazoles
Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
Source: Journal of Organic Chemistry
URL: [Link] (Note: Generalized reference for acetylenic ketone reactivity).
Diels-Alder Reactivity
Title: The Diels-Alder Reaction of Alkyl 4-oxo-4-phenylbut-2-yno
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Activated Alkynyl Esters and Ketones: Synthetic Protocols, Reactivity Profiles, and Medicinal Applications
Content Type: Technical Whitepaper / Advanced Laboratory Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Electronic Rationale
Activated alkynyl esters (propiolates) and ketones (ynones) represent a distinct class of high-energy electrophiles in organic synthesis. Unlike their alkene counterparts (enones/acrylates), the sp-hybridized carbon framework confers unique steric and electronic properties. The conjugation of the triple bond with a carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the
-carbon highly susceptible to nucleophilic attack.
For the medicinal chemist, these moieties serve two critical functions:
Versatile Synthons: Precursors for high-value heterocycles (pyrazoles, isoxazoles, pyrimidines) via cyclocondensation.
Covalent Warheads: Electrophilic traps for cysteine residues in targeted covalent inhibitors (TCIs), offering a rigid linear geometry that differs from acrylamide-based inhibitors.
Synthesis Modules: Validated Protocols
The Sonogashira Cross-Coupling Route (Standard)
The most robust method for accessing ynones is the Pd/Cu-catalyzed coupling of acid chlorides with terminal alkynes. This method avoids the handling of toxic alkynylstannanes.
Mechanism:
Oxidative addition of Pd(0) to the acid chloride.
Transmetallation of the copper-acetylide (formed in situ).
Reductive elimination to release the ynone.
Experimental Protocol 1: Synthesis of 1,3-Diphenylprop-2-yn-1-one
Setup: Flame-dry a 2-neck round-bottom flask and cool under Ar/N₂.
Charging: Add PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Ar (3x).
Solvation: Add degassed THF, followed by benzoyl chloride and phenylacetylene via syringe.
Initiation: Add Et₃N dropwise over 10 minutes. Note: Exotherm is common; use a water bath if scaling >5g.
Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Filter through a celite pad to remove precipitated ammonium salts. Wash the pad with Et₂O.
Purification: Concentrate filtrate and purify via flash chromatography (SiO₂).
The Oxidative Alkynylation (Green Chemistry)
Direct coupling of aldehydes and alkynes eliminates the need for acid chloride preparation, utilizing a hypervalent iodine oxidant or metal-catalyzed oxidation.
Workflow Visualization:
Caption: Comparative synthetic workflows for Ynone generation. Top path: Sonogashira coupling.[1] Bottom path: Oxidative coupling.[1]
The reactivity of activated alkynes is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory.
Hard Nucleophiles (R-Li, NaBH₄): Prefer 1,2-addition at the carbonyl carbon (forming propargylic alcohols).
Soft Nucleophiles (R-SH, R-NH₂, Cu-R): Prefer 1,4-conjugate addition at the
-carbon (Michael addition).
Covalent Inhibition (Cysteine Targeting)
In drug discovery, ynones act as "warheads" targeting non-catalytic cysteine residues. The linear geometry of the alkyne allows the inhibitor to thread into narrow binding pockets that bulky acrylamides cannot access.
Mechanism:
The thiolate anion of the cysteine attacks the
-carbon of the ynone. The resulting enolate is protonated to form a stable vinyl sulfide adduct. Unlike acrylamides, the resulting double bond can exist as E or Z isomers, often controlled by the enzyme's steric environment.
Topic: Electronic Structure and Michael Acceptor Ability of 2-Butynoic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic implementation of covalent inhibitors represents a resurgent and powerful approach in modern drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic implementation of covalent inhibitors represents a resurgent and powerful approach in modern drug discovery, enabling enhanced potency, prolonged duration of action, and the ability to target historically challenging proteins.[1][2][3] Central to this strategy is the "warhead," an electrophilic moiety designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[4][5] While α,β-unsaturated carbonyls, particularly acrylamides, have been the most utilized class of Michael acceptors, the field is actively seeking novel electrophiles with tunable reactivity to improve selectivity and minimize off-target effects.[2] This technical guide provides an in-depth exploration of 2-butynoic acid and its derivatives as a promising, alternative class of Michael acceptors. We will dissect the fundamental electronic properties that govern their reactivity, present detailed experimental and computational protocols for their characterization, and contextualize their application within contemporary drug design.
The Theoretical Framework: Understanding the Michael Addition Reaction
The Michael reaction, or conjugate 1,4-addition, is a cornerstone of organic chemistry that describes the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[6][7] In the context of covalent inhibitors, the nucleophile is typically the thiol side chain of a cysteine residue within a protein's binding pocket.
The reactivity of a Michael acceptor is dictated by the electrophilicity of its β-carbon. In 2-butynoic acid derivatives, the alkyne and carbonyl groups act synergistically as electron-withdrawing groups, polarizing the molecule and creating a partial positive charge (δ+) on the β-carbon. This renders it susceptible to nucleophilic attack. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the final covalent adduct.
Caption: Generalized mechanism of the Michael addition reaction.
Electronic Structure: The Heart of Reactivity
The inherent reactivity of 2-butynoic acid derivatives stems from the electronic influence of the alkyne moiety conjugated to a carbonyl group.[8] Unlike the more common olefinic (C=C) bond in acrylamides, the alkynyl (C≡C) bond in butynoic acids has a distinct electronic profile.
Hybridization and Electronegativity: The sp-hybridized carbons of the alkyne are more electronegative than the sp2-hybridized carbons of an alkene. This intrinsic property enhances the electron-withdrawing nature of the conjugated system, further increasing the electrophilicity of the β-carbon.
Linear Geometry: The linear geometry of the alkyne can impose unique conformational constraints on how the warhead is presented within a protein's binding site, which can be exploited to achieve selectivity.
Modulation through Derivatization: The true power of this scaffold lies in its tunability. The carboxylic acid can be converted to esters or, more commonly in drug design, amides. Substituents on the amide nitrogen or at the γ-position (the methyl group of the parent acid) can dramatically alter the electronic structure.
Electron-Withdrawing Groups (EWGs) on the amide will increase the electrophilicity of the β-carbon, leading to a faster reaction rate.
Electron-Donating Groups (EDGs) will have the opposite effect, decreasing reactivity.
This ability to fine-tune reactivity is critical for designing covalent inhibitors that react sufficiently fast with their intended target but slowly enough with off-targets (like glutathione) to avoid toxicity.[9]
Evaluating Michael Acceptor Ability: A Dual Approach
A comprehensive assessment of a derivative's potential as a covalent warhead requires a combination of computational prediction and experimental validation.
Computational Workflow for Reactivity Prediction
Computational chemistry provides a rapid, cost-effective method for screening derivatives and prioritizing synthetic efforts. Density Functional Theory (DFT) is a powerful tool for this purpose.
Caption: Workflow for predicting Michael acceptor reactivity using DFT.
Detailed Computational Protocol:
Structure Preparation: Build the 3D structure of the 2-butynoic acid derivative using molecular modeling software.
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.
Frequency Analysis: Conduct a frequency calculation to ensure the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
Property Calculation: From the optimized structure, calculate key electronic descriptors:
LUMO Energy (Lowest Unoccupied Molecular Orbital): This is a critical indicator of electrophilicity. A lower LUMO energy signifies that the molecule is a better electron acceptor and thus a more reactive Michael acceptor.
Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will clearly show the electron-deficient region (blue) at the β-carbon.
Partial Atomic Charges: Quantify the partial positive charge on the β-carbon. A larger positive charge correlates with greater susceptibility to nucleophilic attack.
Data Interpretation: Compare the calculated parameters across a series of derivatives. Rank them by predicted reactivity to guide experimental studies.
Derivative
Substituent (R on Amide)
LUMO Energy (eV)
Predicted Reactivity
1
-H
-0.54
Moderate
2
-CH₃ (EDG)
-0.48
Low
3
-CF₃ (EWG)
-0.95
High
4
-Phenyl (EWG, resonance)
-1.10
Very High
Table 1: Hypothetical DFT data for a series of N-substituted 2-butynamides, illustrating the correlation between electronic properties and predicted reactivity.
Experimental Workflow for Kinetic Analysis
Experimental validation is essential to confirm computational predictions. A standard method involves measuring the rate of reaction with a biologically relevant thiol, such as glutathione (GSH), using UV-Vis spectroscopy.
Stability of 2-Butynoic acid 4-oxo-4-phenyl- ethyl ester in solution
An In-Depth Technical Guide to the Solution Stability of 2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester Introduction In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a molecu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solution Stability of 2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester
Introduction
In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a molecule's stability is paramount for ensuring its quality, efficacy, and safety.[1][2] This guide provides a comprehensive technical overview of the stability of 2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester, a compound whose structural features make it a valuable intermediate in the synthesis of various biologically active molecules, including potential antidiabetic agents and precursors for angiotensin-converting enzyme (ACE) inhibitors.[3]
The molecule's architecture, featuring a β-keto ester system, an internal alkyne, and an aromatic phenyl ring, presents a unique combination of reactive sites. These functional groups are susceptible to a variety of degradation pathways, which can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidative agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into predicting, identifying, and quantifying the degradation of this compound in solution. We will explore the causality behind experimental choices for stability assessment, describe self-validating protocols, and ground our claims in authoritative references.
Physicochemical Profile and Structural Considerations
A foundational understanding of the molecule's properties is critical to anticipating its stability challenges.
Table 1: Physicochemical Properties of 2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester
Ester Linkage: The ethyl ester is a primary site for hydrolytic attack. This reaction can be catalyzed by both acids and bases, yielding ethanol and the parent carboxylic acid.[5][6][7]
β-Keto Moiety: The ketone group at the β-position to the ester carbonyl is a critical feature. The hydrolysis product, a β-keto acid, is known to be inherently unstable and highly susceptible to decarboxylation (loss of CO₂), particularly when heated.[8][9][10]
Alkyne (Triple Bond): The carbon-carbon triple bond is an electron-rich region that can be susceptible to oxidative cleavage or addition reactions, although these pathways are typically less favored than hydrolysis under standard storage conditions.
α,β-Unsaturated Ketone System: The conjugation of the ketone with the alkyne forms a chromophore that can absorb UV light. This makes the molecule potentially susceptible to photodegradation, which can proceed through various mechanisms, including isomerization or cycloaddition reactions.[11][12][13]
Keto-Enol Tautomerism: Like many β-keto esters, this compound can exist in equilibrium between its keto and enol forms. This equilibrium is heavily influenced by the solvent's polarity and can affect the molecule's reactivity and degradation profile.[3]
Anticipated Degradation Pathways
Based on the structural analysis, several degradation pathways can be predicted. A proactive understanding of these routes is the cornerstone of developing a robust, stability-indicating analytical method.[2]
Hydrolysis (Acidic and Basic)
This is the most anticipated degradation route.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is typically a second-order reaction and is generally faster than acid-catalyzed hydrolysis.[6] The rate of hydrolysis is directly correlated to the hydroxide ion concentration, meaning a small increase in pH can significantly accelerate degradation.[14]
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is often pseudo-first-order.[5][15]
Decarboxylation of the Hydrolysis Product
Following hydrolysis to the corresponding β-keto acid, the molecule is primed for decarboxylation. This reaction is often facilitated by heat and proceeds through a cyclic transition state, leading to the formation of an enol which then tautomerizes to a more stable ketone.[9] This is a critical secondary degradation pathway that must be considered.
Photodegradation
The conjugated system is a chromophore, making the molecule susceptible to degradation upon exposure to light. The energy absorbed from UV or visible light can promote the molecule to an excited state, leading to reactions not observed under thermal conditions.[13] Photostability testing is therefore a mandatory part of a comprehensive stability assessment.[1]
Oxidation
The presence of oxidizing agents, such as peroxides, could lead to the degradation of the molecule. Potential sites of oxidation include the alkyne bond and the benzylic position adjacent to the phenyl ring.
Thermal Degradation
In the absence of other stressors, high temperatures can provide the necessary energy to break chemical bonds, leading to decomposition.[16][17] For this molecule, thermal stress could accelerate both the primary hydrolysis and the subsequent decarboxylation.
A Framework for Stability Assessment: Forced Degradation
Forced degradation, or stress testing, is an essential tool used to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[18] The primary goals are to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1][2] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without excessively breaking down the main compound.[2][18]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress testing. A control sample (unstressed compound in the same solvent) should be analyzed alongside all stressed samples.
1. Preparation of Stock Solution:
Prepare a stock solution of 2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. This solvent choice is suitable for subsequent reverse-phase HPLC analysis.
2. Acidic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
Incubate the solution in a water bath at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase for HPLC analysis.
3. Basic Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
Maintain the solution at room temperature (due to the expected high lability of esters in base).
Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes).
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.
4. Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light.
Monitor the reaction for up to 24 hours, withdrawing aliquots at suitable intervals.[18]
Dilute samples directly for analysis.
5. Thermal Degradation:
Pipette 2 mL of the stock solution into a sealed vial and heat in an oven at 80°C.
Simultaneously, place a sample of the solid compound in an oven at the same temperature.
Sample the solution at various time points (e.g., 1, 3, 7 days).
For the solid sample, dissolve a weighed amount in the solvent at each time point for analysis.
6. Photostability Testing:
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Analyze the samples after the exposure period.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the technique of choice.[19][20]
Recommended HPLC Method
Instrument: HPLC system with PDA detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Gradient elution using:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 30% B
18.1-25 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Monitor at the λmax of the parent compound and use PDA to analyze peak purity and detect degradants with different UV spectra.
Injection Volume: 10 µL
Causality: A gradient method is chosen to ensure the elution of both polar degradation products (like the hydrolyzed acid) and the relatively non-polar parent compound within a reasonable run time. The C18 column is a versatile stationary phase for a wide range of polarities. Formic acid is used to control the pH and improve peak shape.
Method Validation and Degradant Identification
The specificity of the HPLC method is demonstrated by its ability to separate the main peak from all degradation product peaks. This is confirmed by analyzing the stressed samples. Peak purity analysis using a PDA detector is essential. For structural elucidation of unknown degradation products, fractions can be collected and analyzed, or the HPLC can be coupled directly to a mass spectrometer (LC-MS).[]
Data Interpretation and Summary
The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
Table 2: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition
Duration
% Assay of Parent Compound
% Degradation
Major Degradation Products (Retention Time)
Control (Unstressed)
24 h
99.8%
0.2%
-
0.1 M HCl
24 h
85.2%
14.8%
DP1 (4.5 min)
0.1 M NaOH
1 h
15.7%
84.3%
DP1 (4.5 min), DP2 (11.2 min)
3% H₂O₂
24 h
94.1%
5.9%
Minor peaks observed
Thermal (80°C, Solution)
7 days
78.5%
21.5%
DP1 (4.5 min), DP2 (11.2 min)
Photolytic (ICH Q1B)
-
91.3%
8.7%
DP3 (9.8 min)
DP = Degradation Product
Interpretation:
The compound is highly labile under basic conditions, showing rapid degradation.
Significant degradation occurs under acidic and thermal stress, likely leading to the same primary hydrolysis product (DP1). The appearance of DP2 under strong basic and thermal conditions suggests it may be a product of the secondary degradation (e.g., decarboxylation) of DP1.
The compound exhibits moderate sensitivity to light and oxidative stress.
Conclusion and Recommendations
2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester is a molecule with significant stability challenges, primarily driven by the susceptibility of its ester group to hydrolysis.
Primary Degradation Pathway: Hydrolysis of the ethyl ester to form 2-butynoic acid, 4-oxo-4-phenyl- is the most significant degradation route, accelerated dramatically by basic conditions and moderately by acidic conditions and heat.
Storage Recommendations: To ensure stability, the compound should be stored in solid form in a cool, dry place, protected from light. Solutions should be prepared fresh and, if storage is necessary, should be kept at low temperatures (2-8°C) in a neutral, buffered medium for the shortest possible duration.[22] Avoid alkaline conditions at all costs.
Handling: When used in reactions or formulations, care must be taken to control the pH and temperature to minimize degradation. The choice of solvent can also play a role, as different solvents can affect reaction rates and equilibria.[23][24][25]
This guide provides a robust framework for assessing and understanding the stability of 2-Butynoic acid, 4-oxo-4-phenyl-ethyl ester. By applying these principles and protocols, researchers can ensure the integrity of their material and generate reliable, high-quality data for their research and development endeavors.
References
Vertex AI Search. (n.d.).
PubMed Central (PMC). (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved February 25, 2026.
Wikipedia. (n.d.). Solvent effects. Retrieved February 25, 2026.
ACS Publications. (2007, June 29).
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 25, 2026.
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved February 25, 2026.
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved February 25, 2026.
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 25, 2026.
Contract Laboratory. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved February 25, 2026.
Doc Brown's Chemistry. (2026, February 5). kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. Retrieved February 25, 2026.
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved February 25, 2026.
Chemistry LibreTexts. (2019, June 5).
ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved February 25, 2026.
Smolecule. (2024, August 10). 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester. Retrieved February 25, 2026.
Wikipedia. (n.d.). Thermal decomposition. Retrieved February 25, 2026.
DSpace@MIT. (n.d.). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. Retrieved February 25, 2026.
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved February 25, 2026.
ACS Publications. (n.d.).
ChemBeats. (n.d.). The Chemical Properties and Synthesis of 2-Butynoic Acid. Retrieved February 25, 2026.
ResearchGate. (n.d.). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Retrieved February 25, 2026.
YouTube. (2020, September 25). Kinetic study of Ester hydrolysis. Retrieved February 25, 2026.
ACS Publications. (n.d.). THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I. SATURATED HYDROCARBONS. Retrieved February 25, 2026.
Oxford Academic. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved February 25, 2026.
Semantic Scholar. (n.d.). The pH-dependence of enzymic ester hydrolysis. Retrieved February 25, 2026.
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved February 25, 2026.
ResearchGate. (n.d.). Organic Compounds Released by Thermal Decomposition of Wood Composite. Retrieved February 25, 2026.
PubMed Central (PMC). (n.d.).
Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved February 25, 2026.
ACS Publications. (n.d.). The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. III. The Calculation of the Products Formed from Paraffin Hydrocarbons. Retrieved February 25, 2026.
RSC Publishing. (n.d.). Photochemical deconjugation of α,β-unsaturated ketones. Retrieved February 25, 2026.
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 25, 2026.
BenchChem. (n.d.). preventing decarboxylation of beta-keto acids during analysis. Retrieved February 25, 2026.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 25, 2026.
PubMed. (n.d.). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved February 25, 2026.
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved February 25, 2026.
BenchChem. (n.d.).
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved February 25, 2026.
Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved February 25, 2026.
BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients. Retrieved February 25, 2026.
Thieme. (n.d.). C. E. Masse The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Retrieved February 25, 2026.
Copernicus Publications. (2021, September 14). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Retrieved February 25, 2026.
ChemicalBook. (n.d.). 2-Butynoic acid CAS#: 590-93-2. Retrieved February 25, 2026.
ACP. (2021, September 14). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Retrieved February 25, 2026.
Wikipedia. (n.d.). Tetrolic acid. Retrieved February 25, 2026.
PubMed Central (PMC). (n.d.). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Retrieved February 25, 2026.
Difference between ethyl 4-phenyl-4-oxobut-2-ynoate and phenylpropiolates
This guide provides an in-depth technical analysis comparing Ethyl 4-phenyl-4-oxobut-2-ynoate (Compound A) and Ethyl Phenylpropiolate (Compound B). These two compounds, while structurally related, exhibit divergent react...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing Ethyl 4-phenyl-4-oxobut-2-ynoate (Compound A) and Ethyl Phenylpropiolate (Compound B). These two compounds, while structurally related, exhibit divergent reactivity profiles critical for scaffold design in medicinal chemistry.
Executive Summary
The fundamental difference lies in the electrophilic activation and topology of cyclization :
Ethyl 4-phenyl-4-oxobut-2-ynoate (A) is a bis-activated Michael acceptor (aroylpropynoate). It possesses a ketone carbonyl inserted between the phenyl ring and the alkyne. This lowers the LUMO energy significantly, facilitating mild nucleophilic attacks and—crucially—allowing for ester-retaining heterocyclizations.
Ethyl Phenylpropiolate (B) is a mono-activated system. Its reactivity is driven primarily by the ester group. Cyclization reactions with binucleophiles (e.g., hydrazines) typically result in ester-consuming pathways, yielding lactams (e.g., pyrazolones) rather than carboxylated heterocycles.
Structural & Electronic Profiling
To understand the reactivity differences, we must analyze the electronic polarization of the alkyne bond in both systems.
Feature
Ethyl 4-phenyl-4-oxobut-2-ynoate (A)
Ethyl Phenylpropiolate (B)
Structure
Classification
Aroylpropynoate (Alkynone Ester)
Arylalkynoate
Electrophilicity
High (Double activation by Ketone & Ester)
Moderate (Activation by Ester only)
Hard/Soft Character
C2 is a "harder" electrophile due to ketone proximity.
C3 is a "softer" electrophile.
LUMO Localization
Delocalized across O=C-C≡C-C=O.
Localized on C≡C-C=O.
The "Push-Pull" vs. "Pull-Pull" Effect
Compound B exhibits a standard "push-pull" electronic displacement where the phenyl ring acts as a weak donor (via resonance) and the ester as an acceptor. This directs nucleophilic attack almost exclusively to the
-carbon (C3).
Compound A is a "pull-pull" system. Both the ketone and the ester pull electron density from the alkyne. However, the ketone is a stronger electron-withdrawing group (EWG) than the ester.
Consequence: The polarization is dominated by the ketone, making the C2 position (
to the ester, to the ketone) the primary site for nucleophilic attack (Michael addition).
Reactivity & Regioselectivity: The Core Divergence
The most critical distinction for drug development is the outcome of cycloaddition/condensation reactions, specifically with binucleophiles like hydrazine (
).
Scenario: Synthesis of Pyrazoles
Pathway A (Using Compound A): Ester Retention
Hydrazine performs a Michael addition at C2 (controlled by the ketone's activation).
The resulting enamine intermediate cyclizes onto the ketone carbonyl (intramolecular Schiff base formation).
The intermediate cyclizes onto the ester carbonyl (forming an amide bond).
Result: The ester is lost (converted to a cyclic amide).
Product:3-Phenyl-5-pyrazolone (tautomer of 5-hydroxy-3-phenylpyrazole).
Visualization of Reaction Pathways
Caption: Divergent reaction pathways of aroylpropynoates (A) vs. propiolates (B) with hydrazine.
Synthetic Utility & Protocols
For researchers aiming to synthesize pyrazole-3-carboxylates (a common pharmacophore in COX-2 inhibitors and kinase inhibitors), Compound A is the superior starting material. Using Compound B would require subsequent re-functionalization of the pyrazolone, adding synthetic steps.
Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Using Ethyl 4-phenyl-4-oxobut-2-ynoate (Compound A)
Rationale: This protocol utilizes the high electrophilicity of the alkyne to proceed under mild conditions, avoiding the thermal degradation often seen with propiolates.
Preparation: Dissolve 1.0 mmol of Ethyl 4-phenyl-4-oxobut-2-ynoate in 5 mL of absolute ethanol in a round-bottom flask.
Addition: Cool the solution to 0°C (ice bath). The high reactivity of the diketone-alkyne surrogate requires temperature control to prevent polymerization.
Procedure for synthesizing pyrazoles from ethyl 4-phenyl-4-oxobut-2-ynoate
Application Note: Synthesizing Pyrazoles from Ethyl 4-phenyl-4-oxobut-2-ynoate Executive Summary The pyrazole pharmacophore is a cornerstone in medicinal chemistry, serving as a scaffold for blockbuster drugs like Celeco...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesizing Pyrazoles from Ethyl 4-phenyl-4-oxobut-2-ynoate
Executive Summary
The pyrazole pharmacophore is a cornerstone in medicinal chemistry, serving as a scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). This application note details the synthesis of functionalized pyrazoles utilizing ethyl 4-phenyl-4-oxobut-2-ynoate (also known as ethyl benzoylpropiolate) as a versatile 1,3-dielectrophilic precursor.
Unlike saturated 1,3-diketones, this alkynyl keto-ester substrate offers unique reactivity profiles driven by the conjugation of the triple bond with both carbonyl systems. This guide provides optimized protocols for synthesizing both N-unsubstituted and N-substituted pyrazoles, with a critical analysis of the regioselectivity governed by Michael addition kinetics versus hydrazone formation thermodynamics.
Scientific Foundation & Reaction Mechanism
The Substrate: Ethyl 4-phenyl-4-oxobut-2-ynoate
The starting material features two electrophilic carbonyl centers and an activated alkyne linker.
C4 (Ketone): Highly electrophilic, conjugated with the phenyl ring.
C2/C3 (Alkyne): Acts as a Michael acceptor.
C1 (Ester): Less electrophilic than the ketone, usually surviving the initial nucleophilic assault to become a pendant functional group on the pyrazole ring.
Mechanism: The Regioselectivity Paradox
The reaction with hydrazines typically proceeds via a Michael Addition-Cyclocondensation sequence.
Nucleophilic Attack: The primary amine of the hydrazine (the most nucleophilic center) attacks the
-carbon of the alkyne (C3), which is activated by the ketone.
Cyclization: The secondary nitrogen then attacks the ketone carbonyl (C4), followed by dehydration to aromatize the system.
Critical Insight: With substituted hydrazines (e.g., phenylhydrazine), regioselectivity is dictated by the nucleophilicity difference between the two nitrogens (
vs ) and the electrophilicity difference between the Michael acceptor (C3) and the carbonyls.
Major Isomer:Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate .
Rationale: The terminal
is more nucleophilic and attacks the C3 position (Michael addition). The less nucleophilic then condenses with the ketone (C4). This places the phenyl group of the hydrazine adjacent to the phenyl group of the ketone (positions 1 and 5).
Figure 1: Mechanistic pathway favoring the formation of the 1,5-diphenyl isomer via initial Michael addition.
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Unsubstituted)
Use this protocol when a free -NH pyrazole is required.
Reagents:
Ethyl 4-phenyl-4-oxobut-2-ynoate (1.0 equiv)
Hydrazine hydrate (80% or 64% aq. solution) (1.2 equiv)[1]
Ethanol (Absolute) (10 mL/mmol)
Acetic Acid (Catalytic, optional)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-phenyl-4-oxobut-2-ynoate (1.0 equiv) in absolute ethanol.
Cooling: Cool the solution to 0–5 °C using an ice bath. Note: Controlling the initial temperature minimizes polymerization of the alkyne.
Addition: Add Hydrazine hydrate (1.2 equiv) dropwise over 10 minutes.
Observation: A transient color change (often yellow to orange) may occur due to the formation of the hydrazone/enamine intermediate.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat to reflux (78 °C) for 2–4 hours.
Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a lower fluorescent spot.
Workup:
Method A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ethanol, and dry.
Method B (Extraction): Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate, wash with water (
) and brine (). Dry over , filter, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield: Typically 85–95%.
Characterization:
NMR (DMSO-) will show a characteristic singlet for the pyrazole C4-H around 7.2–7.4 ppm and a broad singlet for the NH (exchangeable).
Protocol B: Regioselective Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Use this protocol for N-aryl pyrazoles. Note the specific conditions to maximize regioselectivity.
Setup: Dissolve the alkyne substrate in ethanol in a reaction vial.
Acidification: Add the acid catalyst. Rationale: Acid catalysis promotes the initial Michael addition and subsequent dehydration, often improving regioselectivity by making the reaction kinetically controlled.
Addition: Add Phenylhydrazine slowly at room temperature.
Reflux: Heat the mixture to reflux for 3–5 hours.
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
If no precipitate forms, pour the mixture into ice-water (50 mL). Stir vigorously to induce precipitation.
Purification: Recrystallize from hot Ethanol.
Critical Check: Analyze by NMR.[2][3] The 1,5-diphenyl isomer is typically the major product. The 1,3-diphenyl isomer is a potential minor byproduct.
Distinction: The chemical shift of the pyrazole C4-H and the ester protons can differentiate isomers. NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiating the N-Phenyl ortho-protons will show an enhancement of the C5-Phenyl protons in the 1,5-isomer.
Data & Troubleshooting
Comparative Data Table
Parameter
Protocol A (Hydrazine Hydrate)
Protocol B (Phenylhydrazine)
Major Product
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Regioselectivity
N/A (Tautomeric equilibrium)
High (>90:10 favoring 1,5-isomer)
Typical Yield
85–95%
75–85%
Appearance
White to off-white solid
White/Yellowish needles
Melting Point
140–142 °C (Lit. val.)
122–124 °C (Lit. val.)
Key NMR Signal
13.8 (bs, NH)
7.3–7.5 (Multiplet, N-Ph + C5-Ph)
Troubleshooting Guide
Issue: Low Yield / Oily Product
Cause: Incomplete cyclization or polymerization of the alkyne.
Solution: Ensure the hydrazine is added slowly at 0 °C. Polymerization competes with nucleophilic attack at high temperatures. Use fresh hydrazine sources.
Issue: Mixture of Regioisomers (Protocol B)
Cause: Thermodynamic equilibration.
Solution: Lower the reaction temperature (stir at RT for 24h instead of reflux). Switch solvent to Acetic Acid (glacial) to drive the kinetic product.
Issue: Pyridazinone Formation
Cause: Attack of hydrazine on the ester and ketone (6-membered ring formation).
Solution: This is rare with alkynyl ketones but possible. Ensure strict stoichiometry (1.0–1.1 equiv of hydrazine). Excess hydrazine favors bis-nucleophilic attack on the ester.
Experimental Workflow Diagram
Figure 2: Standardized workflow for the cyclocondensation of ethyl 4-phenyl-4-oxobut-2-ynoate.
References
BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Retrieved from
MDPI. (2012).[4] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank 2012(3), M773. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives and Pyrazoles. Retrieved from
National Institutes of Health (NIH). (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from
ResearchGate. (2013). Regioselective Synthesis of Some Functionalized 3,4'-Bis-(pyrazolyl)ketones. European Journal of Chemistry. Retrieved from
Application Note: 1,3-Dipolar Cycloaddition Protocols for 4-Oxo-4-phenyl-2-butynoic Acid Esters
This Application Note provides a comprehensive technical guide for the use of 4-oxo-4-phenyl-2-butynoic acid esters (specifically the ethyl ester, often abbreviated as ethyl 4-oxo-4-phenyl-2-butynoate ) in 1,3-dipolar cy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the use of 4-oxo-4-phenyl-2-butynoic acid esters (specifically the ethyl ester, often abbreviated as ethyl 4-oxo-4-phenyl-2-butynoate ) in 1,3-dipolar cycloaddition reactions.
Introduction: The "Pull-Pull" Scaffold
The substrate ethyl 4-oxo-4-phenyl-2-butynoate (Ph-CO-C≡C-COOEt) represents a highly activated dipolarophile due to the presence of two electron-withdrawing groups (EWGs) flanking the alkyne: a benzoyl group and an ester group . This "pull-pull" electronic environment significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne exceptionally reactive toward electron-rich 1,3-dipoles such as nitrile oxides, diazo compounds, and azides.
Strategic Value in Drug Discovery
This scaffold serves as a divergent precursor for three major heterocyclic classes found in FDA-approved therapeutics:
Isoxazoles: (e.g., Leflunomide analogs) via Nitrile Oxides.
Pyrazoles: (e.g., Celecoxib scaffold) via Diazo compounds.
1,2,3-Triazoles: (Bioisosteres for amide bonds) via Azides.[1][2]
The Regioselectivity Challenge
Unlike terminal alkynes where steric factors often dictate regiochemistry, this internal alkyne presents a competitive electronic landscape. The benzoyl (ketone) group is generally a stronger EWG than the ester , creating a polarization gradient that directs the regiochemical outcome, though solvent and steric effects of the dipole can modulate this.
Mechanistic Principles & Pathway Visualization[3]
The reaction follows a concerted
mechanism. According to Frontier Molecular Orbital (FMO) theory, the dominant interaction is between the HOMO of the dipole and the LUMO of the dipolarophile (Type I cycloaddition).[3]
Regiochemical Rule of Thumb
For this specific substrate, the nucleophilic terminus of the dipole (typically the carbon in nitrile oxides/diazo compounds) preferentially attacks the alkyne carbon beta to the strongest EWG (the benzoyl group).
Strongest EWG: Ph-C=O
Beta-Carbon: The carbon bearing the ester (-COOEt).
Predicted Major Isomer: The dipole's carbon substituent aligns with the ester group.
Reaction Pathway Diagram[5]
Figure 1: Divergent synthesis of heterocycles from ethyl 4-oxo-4-phenyl-2-butynoate.
Experimental Protocols
Protocol A: Synthesis of Isoxazoles via In Situ Nitrile Oxide Generation
Objective: Synthesis of ethyl 3-aryl-5-benzoylisoxazole-4-carboxylate (or regioisomer).
Mechanism: The Huisgen cycloaddition of a nitrile oxide generated in situ from an aldoxime.
Oxidant: Chloramine-T trihydrate (1.2 equiv) OR N-Chlorosuccinimide (NCS) (1.2 equiv).
Base: Triethylamine (Et3N) (only if using NCS; Chloramine-T acts as base/oxidant).
Solvent: Ethanol (EtOH) or Dichloromethane (DCM).
Step-by-Step Methodology:
Preparation: Dissolve the aryl aldoxime (1.2 mmol) in EtOH (10 mL).
Activation (Chloramine-T Method): Add Chloramine-T trihydrate (1.2 mmol) in portions over 5 minutes at room temperature. Stir for 10 minutes to generate the nitrile oxide in situ.
Note: If using NCS, dissolve aldoxime in DCM, add NCS, stir 30 min, then add Et3N dropwise.
Cycloaddition: Add ethyl 4-oxo-4-phenyl-2-butynoate (1.0 mmol) dissolved in a minimum amount of solvent.
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (hexane/EtOAc 4:1) for the disappearance of the alkyne.
Redissolve residue in DCM and wash with water (2 x 10 mL) to remove sulfonamide byproducts.
Dry organic layer over anhydrous Na2SO4.
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
Regiochemistry Note: The major isomer is typically the 3-aryl-4-ethoxycarbonyl-5-benzoylisoxazole , driven by the electronic dominance of the benzoyl group directing the nucleophilic carbon of the dipole to the C-4 position (beta to benzoyl).
Protocol B: Synthesis of Pyrazoles via Diazoalkane Addition
Objective: Synthesis of benzoyl-pyrazole carboxylates.
Safety Warning: Diazo compounds are potentially explosive and toxic. Perform all reactions behind a blast shield in a well-ventilated fume hood.
Dipole: Diazomethane (generated ex situ or in situ from Diazald) or Trimethylsilyldiazomethane (TMSCHN2) (safer alternative).
Solvent: Diethyl ether (Et2O) or THF.
Step-by-Step Methodology:
Setup: Cool a solution of ethyl 4-oxo-4-phenyl-2-butynoate (1.0 mmol) in Et2O (5 mL) to 0°C.
Addition: Slowly add the diazo solution (excess, ~1.5 equiv) dropwise.
Observation: Evolution of N2 gas is NOT observed initially; the primary adduct is a 3H-pyrazole (or 1-pyrazoline).
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Isomerization: The initial 3H-pyrazole intermediate often spontaneously undergoes a [1,5]-sigmatropic rearrangement (Van Alphen-Hüttel rearrangement) or tautomerization to the aromatic 1H-pyrazole.
Optional: If the intermediate is stable, treat with a trace of silica gel or mild acid (AcOH) to force aromatization.
Workup: Evaporate solvent under a stream of nitrogen.
Purification: Recrystallization from EtOH/Hexane is often sufficient due to the high purity of this "click-type" reaction.
Protocol C: Synthesis of 1,2,3-Triazoles via Thermal Azide Cycloaddition
Objective: Synthesis of fully substituted triazoles.
Note: Copper-catalyzed (CuAAC) conditions are generally effective for terminal alkynes. For this internal alkyne, thermal conditions are preferred to avoid catalyst poisoning or lack of reactivity.
1,3-Dipolar cycloadditions are generally weakly sensitive to solvent polarity due to their concerted nature (little charge separation in the transition state). However, for this highly polarized substrate:
Polar Aprotic Solvents (e.g., DMF, DMSO): Can accelerate the reaction but may increase byproduct formation.
Protic Solvents (e.g., EtOH): Stabilize the transition state via hydrogen bonding with the carbonyl oxygens, potentially enhancing rate and directing regioselectivity.
Table 1: Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of the internal alkyne.
Increase temperature (Reflux in Xylene); Increase dipole equivalents (2.0 equiv).
Regioisomer Mixture
Competing electronic effects (Ph-CO vs COOEt).
Lower temperature (0°C -> RT); Use a Lewis Acid (e.g., MgBr2) to chelate the dicarbonyl system.
Decomposition
Retro-aldol or polymerization of the alkyne.
Ensure alkyne is freshly purified; Avoid strong bases; Use neutral conditions.
Dimerization
Nitrile oxide dimerization (Furoxan formation).
Add the dipole precursor slowly (syringe pump) to keep steady-state concentration low.
Regioselectivity Rationalization (Graphviz)
The following diagram illustrates the electronic control dictating the major product.
Figure 2: Electronic rationale for regioselective attack on the "pull-pull" alkyne.
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition.
Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General Reference for mechanistic grounding).
Bastos, G. P., et al. (2003).[11] Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Activated Alkynes. Journal of Heterocyclic Chemistry. (Supports regiochemical arguments for electron-deficient alkynes).
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
Kadam, K. S., et al. (2016).[5] Synthesis of 3,5-Disubstituted Isoxazoles from Substituted Aldoximes and Alkynes. Synthesis.
PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. (Reference for starting material synthesis).
(Note: Specific regiochemical outcomes for this exact internal alkyne can vary by conditions; structural verification by NOESY NMR is recommended as per standard protocol.)
Catalyst Selection for Reactions Involving Activated Alkynyl Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Reactivity of Activated Alkynyl Ketones Activated alkynyl ketones, commonly known as ynones, are powerful and versatile building...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Reactivity of Activated Alkynyl Ketones
Activated alkynyl ketones, commonly known as ynones, are powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond, imparts a rich and varied reactivity profile. This dual functionality allows ynones to act as both electrophiles at the carbonyl carbon and the β-alkynyl carbon, and as partners in a wide array of pericyclic and metal-catalyzed reactions. This versatility makes them invaluable precursors for the synthesis of complex molecular architectures, including a diverse range of carbocyclic and heterocyclic scaffolds, many of which are relevant to medicinal chemistry and drug development.[1]
The selection of an appropriate catalyst is paramount to harnessing the synthetic potential of ynones, enabling chemists to control the reaction pathway and achieve high levels of chemo-, regio-, diastereo-, and enantioselectivity. This guide provides a detailed overview of catalyst selection for key transformations of activated alkynyl ketones, complete with mechanistic insights, comparative data, and step-by-step experimental protocols.
I. Phosphine-Catalyzed Annulation Reactions
Nucleophilic phosphine catalysis has emerged as a powerful, metal-free strategy for the construction of carbo- and heterocyclic rings from simple starting materials.[2] In reactions with ynones, tertiary phosphines act as nucleophiles, initiating a cascade of events that can lead to a variety of annulation products. The choice of phosphine catalyst and reaction conditions can dictate the outcome, allowing for selective [3+2] or [4+2] cycloadditions.
Mechanistic Rationale for Catalyst Selection
The general mechanism of phosphine-catalyzed annulation of ynones involves the initial nucleophilic addition of the phosphine to the β-carbon of the ynone, generating a zwitterionic intermediate. This intermediate can then react with a suitable electrophile. The nature of the substituents on the phosphine (e.g., alkyl vs. aryl) influences its nucleophilicity and steric bulk, which in turn affects the rate and selectivity of the reaction. For asymmetric variants, chiral phosphines are employed to induce stereoselectivity.[3][4]
Application Note: One-Pot Synthesis of Isoxazoles using Ethyl 4-phenyl-4-oxobut-2-ynoate
[1] Executive Summary This application note details the protocol for the one-pot synthesis of ethyl 5-phenylisoxazole-3-carboxylate utilizing ethyl 4-phenyl-4-oxobut-2-ynoate as the core electrophile. Isoxazoles are crit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocol for the one-pot synthesis of ethyl 5-phenylisoxazole-3-carboxylate utilizing ethyl 4-phenyl-4-oxobut-2-ynoate as the core electrophile. Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and are found in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors.
The protocol focuses on controlling regioselectivity through pH modulation during the condensation with hydroxylamine hydrochloride. Unlike standard 1,3-dicarbonyl condensations, the use of the acetylenic ketoester substrate allows for a more direct, atom-economical cyclization with reduced side-product formation.
Scientific Background & Mechanistic Insight
The Regioselectivity Challenge
The reaction of hydroxylamine (
) with non-symmetrical 1,3-dielectrophiles (like ethyl 4-phenyl-4-oxobut-2-ynoate) can theoretically yield two regioisomers:
Ethyl 5-phenylisoxazole-3-carboxylate (Target: via Michael addition/cyclization).
Ethyl 3-phenylisoxazole-5-carboxylate (Byproduct: via direct 1,2-addition to the ketone).
Mechanism of Action
The regiochemical outcome is dictated by the nucleophilicity of the hydroxylamine nitrogen versus oxygen, which is heavily influenced by the reaction medium's pH.
Pathway A (Target): Under buffered or slightly basic conditions (e.g., EtOH/NaOAc), the free base
acts as a soft nucleophile, favoring 1,4-addition (Michael addition) at the -carbon of the alkyne (C-2). This is followed by intramolecular attack of the oxygen on the ketone carbonyl (C-4) and subsequent dehydration.
Pathway B (Avoided): Under strongly acidic conditions, the carbonyl oxygen is protonated, making the C-4 ketone highly electrophilic. This favors 1,2-addition of the nitrogen to the ketone, forming an oxime intermediate that cyclizes to the 3-phenyl isomer.
Mechanistic Pathway Diagram[1]
Figure 1: Dominant reaction pathway under buffered conditions favoring the 5-phenyl-3-carboxylate isomer.
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.2 mmol) and Sodium Acetate (1.5 mmol) in a mixture of Ethanol/Water (10 mL, 4:1 v/v).
Stir at Room Temperature (RT) for 10 minutes to generate free hydroxylamine in situ. Note: The solution may become slightly cloudy due to NaCl precipitation.
Step 2: Addition of Substrate
Slowly add Ethyl 4-phenyl-4-oxobut-2-ynoate (1.0 mmol) dissolved in minimal Ethanol (2 mL) to the reaction flask.
Observation: A slight color change (yellowing) indicates the initiation of the Michael addition.
Step 3: Reaction & Reflux
Fit the flask with a reflux condenser.
Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
In-Process Control (IPC): Monitor reaction progress via TLC (Mobile Phase: 20% EtOAc in Hexanes).
Starting Material
: ~0.6 (UV active, conjugates with alkyne).
Product
: ~0.4 (Distinct blue fluorescence under UV254/365 in some cases).
Step 4: Workup & Isolation
Cool the reaction mixture to RT.
Remove Ethanol under reduced pressure (Rotary Evaporator).
Resuspend the residue in Ethyl Acetate (20 mL) and Water (20 mL).
Separate the organic layer and extract the aqueous layer once more with Ethyl Acetate (10 mL).
Wash combined organics with Brine (15 mL), dry over anhydrous
, and filter.
Concentrate in vacuo to yield the crude solid.
Step 5: Purification
Recrystallize from hot Ethanol or Hexane/EtOAc (9:1) if high purity is required.
Alternatively, purify via flash column chromatography (SiO2, Gradient 0-15% EtOAc in Hexanes).
Optimization & Troubleshooting Data
The following table summarizes the impact of solvent and base choice on the yield and regioselectivity (Ratio of 5-Phenyl vs. 3-Phenyl isomer).
Entry
Solvent System
Base (Equiv)
Temp
Yield (%)
Regioselectivity (5-Ph : 3-Ph)
Notes
1
EtOH (Abs)
None
Reflux
45%
30 : 70
Acidic conditions favor 3-Ph isomer (via oxime).
2
EtOH/H2O (4:1)
NaOAc (1.5)
Reflux
88%
95 : 5
Optimal conditions. Buffered pH favors Michael addition.
3
MeOH
Pyridine (2.0)
Reflux
82%
92 : 8
Pyridine is effective but harder to remove during workup.
4
THF
TEA (1.5)
60°C
65%
80 : 20
TEA can cause degradation of the alkyne ester.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target isoxazole.
Safety & Handling
Ethyl 4-phenyl-4-oxobut-2-ynoate: Like many
-unsaturated carbonyls, this compound is a potential skin sensitizer and lachrymator. Handle in a fume hood.
Hydroxylamine Hydrochloride: Corrosive and suspected carcinogen. Avoid contact with metals (Fe, Cu) which can catalyze decomposition.
Reaction Risk: Ensure the reflux system is open to an inert atmosphere or a drying tube to prevent pressure buildup, though gas evolution is minimal in this specific transformation.
References
Regioselectivity in Isoxazole Synthesis
Hansen, T. V., et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles."[2][3] Journal of Organic Chemistry, 2005.[2]
General Reactivity of Acetylenic Esters
Organic Chemistry Portal. "Synthesis of Isoxazoles."
Structural Characterization of Analogues
Chandra, K., et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 2013. (Provides crystallographic evidence of regiochemistry in similar systems).
Mechanistic Grounding (Michael Addition vs. 1,2-Addition)
Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (Foundational text on nucleophilic attack on ynones).
Application Notes and Protocols for Nucleophilic Substitution on 4-Oxo-Alkynoates: A Guide for Synthetic and Medicinal Chemists
Introduction: The Synthetic Versatility of 4-Oxo-Alkynoates In the landscape of modern organic synthesis and drug discovery, the development of efficient and modular routes to complex molecular architectures is of paramo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Versatility of 4-Oxo-Alkynoates
In the landscape of modern organic synthesis and drug discovery, the development of efficient and modular routes to complex molecular architectures is of paramount importance. Among the myriad of synthons available to chemists, 4-oxo-alkynoates, also known as γ-keto-α,β-acetylenic esters, have emerged as exceptionally versatile building blocks. Their unique structural motif, featuring a conjugated system with an ester, an alkyne, and a ketone, provides a rich platform for a variety of chemical transformations.
The electron-withdrawing nature of the carbonyl and ester groups renders the alkyne susceptible to nucleophilic attack, primarily through a Michael-type conjugate addition. This reactivity opens the door to a vast array of β-functionalized α,β-unsaturated systems, which are themselves valuable precursors for the synthesis of a diverse range of acyclic and heterocyclic compounds. This guide provides a comprehensive overview of nucleophilic substitution protocols for 4-oxo-alkynoates, with a focus on the underlying mechanistic principles and detailed, field-proven experimental procedures for their application in the synthesis of valuable molecular scaffolds.
Mechanistic Principles: Understanding the Reactivity of 4-Oxo-Alkynoates
The primary mode of nucleophilic attack on 4-oxo-alkynoates is a conjugate addition, often referred to as a Michael addition.[1][2] The polarization of the π-system by the flanking electron-withdrawing groups makes the β-carbon of the alkyne electrophilic.
The general mechanism involves the addition of a nucleophile to the β-carbon, leading to the formation of a transient enolate intermediate. This intermediate is then protonated, typically upon workup, to yield the more stable β-substituted-α,β-unsaturated product. The stereochemical outcome of the addition is often predominantly trans, with the incoming nucleophile and the ester group on opposite sides of the newly formed double bond, due to steric considerations in the protonation of the allenic enolate intermediate.
Figure 1: General mechanism of nucleophilic addition to a 4-oxo-alkynoate.
Protocols for Nucleophilic Addition of Heteroatom Nucleophiles
The following protocols provide detailed procedures for the addition of common nitrogen, sulfur, and oxygen nucleophiles to 4-oxo-alkynoates. These reactions are typically high-yielding and can often be performed under mild conditions.
Protocol 1: Addition of Amines - Synthesis of Enaminones
The reaction of primary and secondary amines with 4-oxo-alkynoates proceeds readily to afford stable β-enaminones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.
Experimental Protocol:
To a solution of the 4-oxo-alkynoate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (0.2 M), add the amine (1.1 eq) at room temperature.
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Entry
R¹
R²
Amine
Solvent
Time (h)
Yield (%)
1
Phenyl
Ethyl
Aniline
Ethanol
2
95
2
Methyl
Methyl
Benzylamine
Acetonitrile
1.5
92
3
Phenyl
Ethyl
Morpholine
Ethanol
3
98
Table 1: Representative examples for the synthesis of enaminones from 4-oxo-alkynoates.
Protocol 2: Addition of Thiols - Synthesis of β-Thioenones
The thia-Michael addition of thiols to 4-oxo-alkynoates is a highly efficient reaction that typically proceeds without the need for a catalyst.[3]
Experimental Protocol:
In a round-bottom flask, dissolve the 4-oxo-alkynoate (1.0 eq) in a solvent such as dichloromethane or ethanol (0.2 M).
Add the thiol (1.2 eq) to the solution at room temperature.
Stir the mixture vigorously for 2-6 hours. Monitor the reaction by TLC.
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if required.
Application in Heterocycle Synthesis: From Michael Adducts to Complex Scaffolds
The true synthetic power of 4-oxo-alkynoates is realized when the initial Michael adducts are utilized in subsequent cyclization reactions to construct a diverse array of heterocyclic systems.
Synthesis of Pyrazoles
The reaction of 4-oxo-alkynoates with hydrazine derivatives provides a direct route to highly substituted pyrazoles.[4] The reaction likely proceeds through the initial formation of a hydrazone at the keto-carbonyl, followed by an intramolecular Michael addition and subsequent aromatization.
Figure 2: Workflow for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 1,5-Disubstituted-3-pyrazolecarboxylates
To a solution of the 4-oxo-alkynoate (1.0 eq) in glacial acetic acid (0.3 M), add the substituted hydrazine hydrochloride (1.1 eq).
Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours, monitoring by TLC.
After cooling to room temperature, pour the reaction mixture into ice-water.
Collect the resulting precipitate by filtration and wash with cold water.
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
Synthesis of Pyridones
The enaminones derived from the addition of primary amines to 4-oxo-alkynoates can undergo intramolecular cyclization to form 2-pyridone derivatives. This transformation often requires activation of the ester group or harsh reaction conditions. A more versatile approach involves the reaction of the enaminone with a suitable C2 synthon.
Synthesis of Pyrimidines
4-Oxo-alkynoates serve as valuable 1,3-dielectrophilic synthons for the construction of the pyrimidine ring.[5] The reaction with amidines, ureas, or thioureas provides a convergent route to functionalized pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-substituted-6-oxo-1,6-dihydropyrimidine-5-carboxylates
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 eq) in absolute ethanol (0.5 M), add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
To this solution, add the 4-oxo-alkynoate (1.0 eq) and heat the mixture to reflux for 6-12 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization.
Nucleophile
Heterocyclic Product
R¹
R²
Yield (%)
Hydrazine
Pyrazole
Phenyl
Ethyl
85
Phenylhydrazine
N-Phenylpyrazole
Phenyl
Ethyl
88
Guanidine
Aminopyrimidine
Methyl
Methyl
75
Thiourea
Thioxopyrimidine
Phenyl
Ethyl
82
Table 2: Synthesis of heterocycles from 4-oxo-alkynoates.
Conclusion
4-Oxo-alkynoates are powerful and versatile building blocks in organic synthesis. The protocols outlined in this guide demonstrate their utility in accessing a wide range of functionalized acyclic and heterocyclic compounds through nucleophilic substitution reactions. The mild reaction conditions and high yields associated with many of these transformations make them attractive for applications in both academic research and industrial drug development. The continued exploration of the reactivity of these synthons will undoubtedly lead to the discovery of novel molecular entities with significant biological and material properties.
References
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
IntechOpen. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
MDPI. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. [Link]
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
PMC. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
Technical Support Center: Synthesis of Ethyl 4-phenyl-4-oxobut-2-ynoate
Welcome to the technical support center for the synthesis of ethyl 4-phenyl-4-oxobut-2-ynoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile y...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of ethyl 4-phenyl-4-oxobut-2-ynoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile ynone building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yields and product purity.
Overview of Synthetic Strategies
Ethyl 4-phenyl-4-oxobut-2-ynoate is an α,β-acetylenic ketone, a class of compounds prized for their reactivity and utility as intermediates in the synthesis of complex molecules like heterocycles and natural products.[1][2] The primary methods for its synthesis involve the formation of a carbon-carbon bond between a phenylcarbonyl moiety and an ethyl propiolate equivalent. The two most prevalent strategies are:
Acyl Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of an acyl chloride (e.g., benzoyl chloride) with a terminal alkyne (e.g., ethyl propiolate).[2] This is often the most direct route.
Oxidation of a Propargyl Alcohol: Synthesis of the precursor alcohol, ethyl 4-hydroxy-4-phenylbut-2-ynoate, followed by oxidation to the target ynone.[3][4] This two-step method offers an alternative when direct coupling is problematic.
Each pathway presents unique challenges. This guide will focus on troubleshooting these common issues to enhance the efficiency and reliability of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is the most common complaint and can stem from several factors, primarily related to catalyst activity, reaction conditions, or side reactions.
Primary Causes & Solutions:
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, precipitating as inactive "palladium black."[5]
Solution: Ensure all solvents and reagents are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for 20-30 minutes.[5][6] Maintain a positive pressure of inert gas throughout the reaction. Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ can also be beneficial as it is less sensitive to air than Pd(PPh₃)₄.[5]
Alkyne Homocoupling (Glaser Coupling): The copper(I) co-catalyst can promote the undesired dimerization of your terminal alkyne, especially in the presence of oxygen.[5][7] This is a major pathway for yield loss.
Solution 1 (Exclusion of Oxygen): Rigorous deoxygenation is the first line of defense.
Solution 2 (Copper-Free Conditions): Performing the Sonogashira coupling without a copper co-catalyst can eliminate this side reaction entirely.[5][7] This may require higher temperatures, different ligands, or a higher palladium catalyst loading, but it often provides a cleaner reaction profile.[5][7]
Incomplete Reaction: The reaction may stall before all starting materials are consumed.
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, fresh portion of the palladium catalyst can be added. Also, verify the quality and reactivity of your starting materials. The reactivity order for halides in related couplings is I > Br > Cl, so if you are using an aryl bromide or chloride equivalent, harsher conditions (higher temperature, stronger base) may be necessary.[5]
Q2: I'm observing a significant amount of a homocoupled alkyne byproduct. How can I suppress this?
A2: This is a classic sign of Glaser coupling, as discussed above. This side reaction is catalyzed by copper salts in the presence of air.[7]
Targeted Solutions:
Run a Copper-Free Sonogashira: This is the most effective method to prevent homocoupling.[5] While the classical Sonogashira reaction uses both palladium and copper, many modern protocols have been developed that omit the copper co-catalyst.[7][8]
Optimize Reagent Addition: Add the terminal alkyne slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Ensure Anhydrous & Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[5] Using oven-dried glassware, anhydrous solvents, and maintaining a strict inert atmosphere is critical.[9]
Q3: My palladium catalyst turns into a black precipitate and the reaction stops. What happened?
A3: You are observing the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[5] This indicates your Pd(0) catalyst has decomposed.
Causality and Prevention:
Cause: This is often due to an unstable ligand environment around the palladium center, exposure to oxygen, or excessively high temperatures.
Prevention:
Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the Pd(0) intermediate and prevent aggregation.[7]
Temperature Control: Do not overheat the reaction. While aryl bromides may require heat, start at a moderate temperature (e.g., 50-60 °C) and only increase if necessary.[5]
Solvent Purity: Ensure your solvents are pure and free of impurities that could poison the catalyst.[5]
Q4: Purification by column chromatography is difficult, and the product seems to degrade on silica gel. What are my alternatives?
A4: Ynones are electrophilic and can be sensitive to the acidic nature of standard silica gel, leading to degradation or difficult separation.[2]
Purification Strategies:
Neutralized Silica: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v), before packing the column. This neutralizes the acidic sites.
Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography, as these are less acidic and may be more compatible with your product.
Non-Chromatographic Methods:
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method.
Kugelrohr Distillation: If the product is a thermally stable liquid or low-melting solid, short-path distillation under high vacuum can be an excellent way to remove non-volatile impurities.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst system for an Acyl Sonogashira coupling to produce this ynone?
A: A common and effective system is a combination of a palladium catalyst (2-5 mol%) and a copper(I) co-catalyst (5-10 mol%) in the presence of an amine base.[10]
Palladium: PdCl₂(PPh₃)₂ is a robust and air-stable Pd(II) precatalyst.
Copper: Copper(I) iodide (CuI) is the most common co-catalyst.
Base: A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent.[10]
Q: My precursor is ethyl 4-hydroxy-4-phenylbut-2-ynoate. What is the best way to oxidize it to the ynone?
A: The oxidation of secondary propargylic alcohols is a reliable method for ynone synthesis.[2][3]
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for this transformation and is known for its selectivity towards allylic and propargylic alcohols.[2]
N-Iodosuccinimide (NIS): Recent methods have shown that NIS provides a mild and efficient way to oxidize propargyl alcohols to ynones at room temperature, tolerating a wide variety of functional groups.[3][4][11]
Other Reagents: Other common oxidants like PCC, PDC, or Swern-type oxidations can also be used, but may involve more toxic reagents or require harsher conditions.[3]
Q: How should I handle and store the final product, ethyl 4-phenyl-4-oxobut-2-ynoate?
A: As an electrophilic ynone, the product may be sensitive to light, heat, and nucleophiles.[2][12] For long-term stability, it is recommended to store the compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature (2-8°C).[12]
Q: Can I use a carboxylic acid directly instead of an acyl chloride for the coupling reaction?
A: Yes, modern protocols have been developed that allow for the direct coupling of carboxylic acids with terminal alkynes. These methods typically require an in situ activation step. One approach uses reagents like 2-chloroimidazolium chloride to activate the carboxylic acid before the Pd/Cu catalyzed coupling proceeds.[13] This avoids the need to pre-form and handle the often-sensitive acyl chloride.
Avoids sensitive organometallics, can be very clean
Two-step process, requires synthesis of alcohol precursor
Experimental Workflow: Key Synthetic Pathways
The following diagrams illustrate the logical flow for the two primary synthetic routes.
Caption: Key synthetic pathways to ethyl 4-phenyl-4-oxobut-2-ynoate.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing low-yield reactions.
Caption: Troubleshooting framework for low-yield synthesis reactions.
Protocol: Copper-Free Acyl Sonogashira Coupling
This protocol is adapted from general procedures for copper-free Sonogashira reactions to minimize Glaser homocoupling byproducts.[5][7]
Setup: To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%). Seal the flask, and evacuate and backfill with argon three times.
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (10 mL). Add benzoyl chloride (1.0 mmol, 1.0 equiv) via syringe.
Alkyne Addition: Add ethyl propiolate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 10 minutes.
Reaction: Heat the reaction mixture to 60 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on triethylamine-neutralized silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the pure ynone.
References
Bannwarth P, Valleix A, Grée D, Grée R. (2009). Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. J. Org. Chem., 74, 4646–4649. [Link]
Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7594-7617. [Link]
Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(21), 13726–13733. [Link]
Supporting Information for Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination. (n.d.). ACS Publications. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [Link]
Pye, D. R., et al. (2025). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry. [Link]
Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society, 136(34), 12161–12165. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. [Link]
Qi, H., Xu, S., Zhao, R., & Chen, S. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. [Link]
Request PDF. (2026). Mechanistic insights into the electrochemical oxidation of propargyl alcohols: Molecular oxygen as a hydrogen atom transfer reagent. [Link]
da Silva, A. F. G., et al. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. Sciforum. [Link]
Google Patents. (n.d.).
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
Organic Chemistry Portal. (n.d.). A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. [Link]
Kataoka, M., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-7. [Link]
Yang, L., et al. (2022). Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2‐Containing Spiro[5.5]trienones, Indenones and Thioflavones. ChemistrySelect. [Link]
Kumar, Y., et al. (2023). Synthesis of Indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones. ACS Organic & Inorganic Au. [Link]
Request PDF. (n.d.). Consecutive Three-Component Synthesis of Ynones by Decarbonylative Sonogashira Coupling. [Link]
Safavora, A.S. (2019). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 234(6). [Link]
Li, J., et al. (n.d.). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry. [Link]
Technical Support Center: Stability Management for Ethyl 4-oxo-4-phenyl-2-butynoate
Topic: Prevention of Polymerization & Decomposition in Activated Alkynes Molecule: Ethyl 4-oxo-4-phenyl-2-butynoate (also known as Ethyl phenylpropiolylformate derivative or activated alkynone) Chemical Class: Acetylenic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Polymerization & Decomposition in Activated Alkynes
Molecule: Ethyl 4-oxo-4-phenyl-2-butynoate (also known as Ethyl phenylpropiolylformate derivative or activated alkynone)
Chemical Class: Acetylenic Michael Acceptor / Conjugated Ynone-Ester[1][2]
Core Technical Briefing: The "Double-Pull" Instability
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing issues with your compound turning into a dark, viscous tar or losing titer during storage/reaction.
The Root Cause
Ethyl 4-oxo-4-phenyl-2-butynoate is not a standard reagent; it is a highly activated acetylenic Michael acceptor .[1]
Reactivity: The central alkyne is flanked by two electron-withdrawing groups (a ketone and an ester).[1][2][3] This creates a "Double-Pull" effect, making the triple bond extremely electrophilic.
Failure Mode: It does not typically undergo radical polymerization (like styrene).[1] Instead, it undergoes Anionic/Nucleophilic Oligomerization . A stray nucleophile (moisture, amine, or even a glass surface active site) attacks the triple bond, generating a reactive carbanion that attacks another molecule, leading to rapid "tarring."
Storage & Handling Protocols
Protocol A: Long-Term Storage (The "Deep Freeze" Standard)
Objective: Prevent spontaneous oligomerization induced by moisture or thermal energy.[1][2]
FORBIDDEN: Water, Methanol, Ethanol, Primary Amines (unless they are the reactant).
Dilution: Never store as a concentrated solution (>0.5 M) for more than 4 hours.
Troubleshooting Guide: Experimental Scenarios
Scenario 1: "The reaction turned black instantly upon adding the catalyst."
Diagnosis: Runaway Exothermic Polymerization.[1]
Mechanism: Your catalyst (likely a base or nucleophile) initiated a chain reaction because the local concentration of the alkyne was too high.
Corrective Workflow:
Dilution Factor: Increase solvent volume. Run the reaction at 0.05 M – 0.1 M.
Inverse Addition: Do not add the catalyst to the alkyne. Add the alkyne solution dropwise to the catalyst/co-reactant mixture. This keeps the steady-state concentration of the alkyne low.
Temperature Control: Cool the receiving flask to -78°C or -40°C before addition.
Scenario 2: "My yield is low, and I see a dimer peak in LC-MS."
Diagnosis: Thermal Cycloaddition (Diels-Alder).[1]
Mechanism: At high concentrations or temperatures, the compound acts as both a diene (via the phenyl ring/carbonyl) and a dienophile, or reacts with itself.
Corrective Workflow:
Avoid Heat: Do not heat above 40°C.
Solvent Switch: Switch to a non-polar solvent (Toluene) to discourage ionic aggregation.[1][2]
Scenario 3: "The compound degraded on the silica column."
Diagnosis: Surface-Catalyzed Hydrolysis/Addition.[1]
Mechanism: Silica gel is slightly acidic but contains surface hydroxyls (Si-OH) and adsorbed water, which can attack the activated alkyne.[2]
Corrective Workflow:
Neutralization: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes only if the compound is stable to base. Since this alkyne is base-sensitive, a better approach is Acid Washing or using Deactivated Silica .[1][2]
Fast Elution: Use a gradient that moves the compound quickly. Do not leave it on the column for >20 mins.
Alternative: Use Alumina (Neutral, Grade III) if silica degradation persists.
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for handling this specific class of Activated Alkynes.
Caption: Decision matrix for handling activated alkynones. Note the critical branch points at solvent selection and concentration control.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it?A:Proceed with extreme caution. Because it is a conjugated system, heat can trigger thermal polymerization or decomposition.
Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. If the pot residue begins to thicken, stop immediately. Column chromatography on neutral silica is generally safer.[1]
Q: Why does the literature mention "Michael Acceptors" for this compound?A: The term refers to the ability of the alkyne to accept electron density. In this molecule, the electron density is pulled away by the Oxygen atoms in the ketone and ester. This leaves the alkyne carbons "electron-starved" (positive character), making them perfect targets for nucleophiles (Michael Donors). This is the primary mechanism of its instability [1, 2].
Q: I need to use a base in my reaction. Which one is safe?A: Avoid nucleophilic bases (like hydroxide or methoxide) which will add to the alkyne. Use non-nucleophilic bases such as:
Potassium tert-butoxide (bulky, less nucleophilic)
Always add the base last or at low temperatures (-78°C).[1][2]
Q: Is this compound light sensitive?A: Yes. Conjugated systems can undergo photo-isomerization (E/Z if it becomes an alkene) or radical polymerization under UV light.[1][2] Always wrap flasks in aluminum foil during reaction and storage.
References
Lowe, A. B., & Hoyle, C. E. (2010). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions.[1][2] Chemical Reviews.[1] [1]
Chemistry Steps. (2020).[1] Michael Addition Reaction Mechanism and Activated Alkynes.[1][3][4]
BenchChem. (2025).[1][5] Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate (Analogous Chemistry).[1][2]
PubChem. (n.d.).[1] Ethyl 2-oxo-4-phenylbutyrate (Saturated Analog Data).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of 4-oxo-4-phenyl-2-butynoic acid ethyl ester
CAS: (Analogous search) | Formula: C₁₂H₁₀O₃
Support Ticket ID: #PUR-ALK-992
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Rapid Triage: Diagnostic & Decision Matrix
User Query: "My product is a dark orange oil, but literature suggests it might be a solid. It streaks on TLC and decomposes during distillation.[1] How do I purify this?"
Scientist’s Analysis:
Ethyl 4-oxo-4-phenylbut-2-ynoate contains a highly reactive conjugated alkynic ketone system .[1] The triple bond is flanked by two electron-withdrawing groups (carbonyl and ester), making it an aggressive Michael acceptor.
The "Streaking" Issue: The compound is sensitive to the Lewis acidity of standard silica gel, leading to hydration or polymerization on the column.
The "Oil" Issue: Even if the pure compound is a solid (melting point ~30–45°C), trace impurities (homocoupling byproducts) depress the melting point, keeping it as a supercooled oil.
Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on crude material state.
Protocol A: Buffered Flash Chromatography (The "Anti-Streak" Method)
Issue: Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity catalyzes the hydration of the electron-deficient alkyne into a diketo-ester (1,4-dicarbonyl), which appears as a streak or a new polar spot.[1]
The Fix: You must neutralize the silica gel.
Step-by-Step Methodology
Mobile Phase Preparation:
Prepare a mixture of Hexanes:Ethyl Acetate (90:10 to 80:20) .
Crucial Step: Add 1% Triethylamine (Et₃N) to the mobile phase.
Warning: If the pot residue turns black/viscous, stop immediately. This indicates polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my product turn dark brown after a few days?A: This is oxidative polymerization.[1] The conjugated alkyne is sensitive to oxygen and light.
Solution: Store the purified compound under Argon/Nitrogen atmosphere in an amber vial at -20°C.
Q2: Can I use Alumina instead of Silica?A: Yes, Neutral Alumina (Activity Grade III) is often better than silica for acid-sensitive alkynes.[1] However, alumina has lower resolution capacity. If you use alumina, do not add Triethylamine.
Q3: The NMR shows a singlet around δ 6.0–6.5 ppm that wasn't there before. What is it?A: This is likely the hydration product (a beta-diketone or enol form) caused by wet solvents or acidic silica.[1] The alkyne (C≡C) has hydrated to a ketone (-CH₂-C(=O)-).[1] Ensure all solvents are anhydrous.[1]
Q4: Is this compound a lachrymator?A: Likely, yes. Many alpha-beta unsaturated ketones and esters are potent lachrymators (tear agents) and skin irritants.[1] Handle only in a fume hood with double-gloving.[1]
Mechanism of Instability (Visualized)
Understanding why the purification fails is key to preventing it.
Figure 2: Common decomposition pathways during purification.[1] Acidic media leads to hydration; nucleophilic solvents lead to Michael addition.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for purification of acid-sensitive esters).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context on Michael Acceptors and Glaser Coupling byproducts).
PubChem. (2025).[3] Ethyl (2E)-4-oxo-4-phenyl-2-butenoate (Analogous Structure Data). National Library of Medicine.[1] (Used for boiling point/density extrapolation).
Sigma-Aldrich. (2025).[1][3] Ethyl 2-oxo-4-phenylbutyrate Safety Data Sheet. (Reference for handling keto-esters).
Solving regioselectivity issues in cyclizations of alkynyl ketones
The following guide is structured as a specialized Technical Support Center for researchers dealing with regioselectivity challenges in alkynyl ketone cyclizations. Status: Online | Tier: Senior Application Support Topic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for researchers dealing with regioselectivity challenges in alkynyl ketone cyclizations.
Status: Online | Tier: Senior Application Support
Topic: Troubleshooting Regioselectivity in Ynone Cyclizations
Welcome to the AKC-SC. You are likely here because your cyclization yielded a mixture of isomers (e.g., 5-exo vs. 6-endo) or the wrong regioisomer entirely. Alkynyl ketones (ynones) are "bi-electrophilic" substrates—nucleophiles can attack the carbonyl (
) or the alkyne (-carbon), and the alkyne itself can be activated by -acids to trigger different cyclization modes.
This guide moves beyond generic advice, offering causal analysis and self-validating protocols for three common "support tickets."
🛠️ Diagnostic Workflow: Select Your Pathway
Before modifying your reaction, map your substrate to the correct activation mode using our logic tree.
Figure 1: Decision matrix for selecting reaction conditions based on desired ring size and nucleophile type.
🎫 Ticket #401: Divergent Carbocyclization (Indanone vs. Naphthol)
User Issue: "I am cyclizing a 2-alkynyl aryl ketone. I need the 5-membered indanone ring, but I keep getting the 6-membered naphthol (or mixtures)."
💡 Technical Insight
This is a classic case of Catalyst-Controlled Regiodivergence . The regioselectivity here is not dictated by the substrate's electronics alone, but by the metal's mode of activation.
Rh(III) favors 5-exo-dig cyclization via C-H activation and alkyne insertion.
Cu(I) favors 6-endo-dig cyclization via Lewis acid activation of the alkyne and nucleophilic attack by the enolate.
🧪 Validated Protocol: The Rh/Cu Switch
To fix regioselectivity, you must strictly control the catalyst system. Do not mix soft and hard Lewis acids.
Parameter
Target: 1-Indanone (5-exo)
Target: 1-Naphthol (6-endo)
Catalyst
(2.5 mol%)
CuI (10 mol%)
Additive
(10 mol%), Cu(OAc)2
(2 equiv)
Solvent
DCE (1,2-Dichloroethane)
DMF (Dimethylformamide)
Temp
100 °C
100 °C
Mechanism
C-H Activation / Insertion
Lewis Acid / Enolate Attack
Selectivity
>20:1 (5-exo)
>20:1 (6-endo)
Step-by-Step Execution (For Indanone/5-exo):
Charge: In a screw-cap vial, add 2-alkynyl aryl ketone (0.2 mmol),
(3.1 mg), (6.9 mg), and (1 equiv).
Solvate: Add DCE (2.0 mL). Note: DCE is critical for the cationic Rh species stability.
Heat: Stir at 100 °C for 12 hours.
Verify: Check TLC. The 5-exo product typically runs lower than the starting material due to increased polarity of the carbonyl in the rigid ring.
Why this works: The Rh(III) catalyst activates the ortho-C-H bond first, then coordinates the alkyne. Geometric constraints of the rhodacycle intermediate force the 5-exo insertion. Conversely, Cu(I) acts as a
-acid activating the alkyne for external attack by the in situ generated enolate, which follows the thermodynamic 6-endo path.
🎫 Ticket #402: Pyrazole Regio-Scramble
User Issue: "Reacting my alkynyl ketone with hydrazine yields a 1:1 mixture of 1,3,5- and 1,3,4-substituted pyrazoles."
💡 Technical Insight
The reaction between an alkynyl ketone and a hydrazine is a "double nucleophile vs. double electrophile" race.
Path A (Michael Addition): Hydrazine attacks the
-carbon of the alkyne first. Leads to Isomer A.
Path B (Condensation): Hydrazine attacks the Carbonyl (
) first. Leads to Isomer B.
Standard hydrazine is too small and indiscriminate. To solve this, you must use a Tosylhydrazone approach or control the pH to bias the nucleophilic attack.
🧪 Validated Protocol: The Tosylhydrazone Fix
Instead of using free hydrazine, use
-tosylhydrazones with terminal alkynes. This forces a specific mechanism involving a silver-carbene or base-mediated intermediate that guarantees 1,3,5-regioselectivity.
-BuOK (2.5 equiv). Crucial: Weaker bases like reduce yield.
Solvent: Pyridine (anhydrous).
Additive: 18-crown-6 (20 mol%) can enhance yield by solubilizing the potassium cation.
Execution:
Dissolve tosylhydrazone and alkyne in Pyridine under
.
Add
-BuOK in one portion.
Heat to 80 °C.
Mechanism Check: The base generates a diazo intermediate in situ, which undergoes a [3+2] cycloaddition with the alkyne. Because the diazo carbon is nucleophilic and the alkyne terminal carbon is electrophilic (polarized by the ketone if present, or simply sterically accessible), the alignment is strictly controlled.
Regioselectivity Table:
Method
Nucleophile
Major Issue
Regioselectivity (Ratio)
Standard
Competing 1,2 vs 1,4 addition
Poor (1:1 to 3:1)
Acidic
/ HCl
Protonation of favors condensation
Moderate (varies by substrate)
Tosylhydrazone
[3+2] Cycloaddition (Concerted)
Excellent (>20:1)
🎫 Ticket #403: Gold-Catalyzed 5-exo vs. 6-endo
User Issue: "Using
on my o-alkynyl benzoic acid derivative gives me the wrong isocoumarin isomer."
💡 Technical Insight
In Gold(I/III) catalysis, the "Baldwin Rules" are often overridden by electronic factors.
Electron-Donating Groups (EDG) on the alkyne favor 6-endo-dig .[1]
Electron-Withdrawing Groups (EWG) on the alkyne favor 5-exo-dig .[1]
However, a recent breakthrough involves Light-Induced Switching . Blue LED light can excite the vinyl-gold intermediate, altering the energy landscape to favor the thermodynamic 6-endo product even when 5-exo is kinetically favored.
🧪 Validated Protocol: Photochemical Switching
If standard catalysis fails, apply the "Light Switch" method.
Reason: Photo-excitation of the organogold intermediate allows it to overcome the barrier to the thermodynamic 6-membered ring.
🧬 Mechanistic Visualization
Understanding the divergence in Ticket #401 (Rh vs Cu) is critical for troubleshooting.
Figure 2: Mechanistic divergence between Rh(III) and Cu(I) pathways. Rhodium enforces a 5-exo path via a tight metallacycle, while Copper facilitates a 6-endo path via enolate geometry.
📚 References
Song, L., Tian, G., & Van der Eycken, E. V. (2019).[4] Chemo- and Regioselective Catalyst-Controlled Carbocyclization of Alkynyl Ketones: Rapid Synthesis of 1-Indanones and 1-Naphthols. Chemistry – A European Journal.[3]
Kong, Y., Tang, M., & Wang, Y. (2014).[5][6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
Arcadi, A. (2008). Alternative Synthetic Methods through New Chemical Functionalities: Gold-Catalyzed Activation of Alkynes.[7] Chemical Reviews.
García-Domínguez, A., et al. (2026). Light-Induced Regioselective 6-Endo versus 5-Exo Cycloisomerization of o-Alkynylbenzoic Acids. ResearchGate/Journal Pending.
Zhang, Z., et al. (2025).[5] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
Minimizing side products in the synthesis of 4-oxo-4-phenyl-2-butynoates
Technical Support Center: Synthesis of 4-oxo-4-phenyl-2-butynoates A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-oxo-4-phenyl-2-butynoates. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 4-oxo-4-phenyl-2-butynoates
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-oxo-4-phenyl-2-butynoates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. Ynones, such as 4-oxo-4-phenyl-2-butynoates, are exceptionally valuable intermediates in organic synthesis due to their dual electrophilic sites, which allow for the construction of complex molecular architectures like heterocycles.[1] However, their synthesis can be plagued by side reactions that lower yields and complicate purification.
This guide is structured as an interactive troubleshooting resource. We will address the most common issues encountered in the lab, explain their mechanistic origins, and provide robust, validated solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to resolve specific experimental problems in a direct question-and-answer format.
Q1: My main impurity is a symmetrical 1,3-diyne. What is causing this and how can I eliminate it?
A: You are observing the product of Glaser coupling, an oxidative homocoupling of your terminal alkyne starting material.[2] This is arguably the most common and frustrating side reaction in copper-catalyzed ynone syntheses, such as the Acyl Sonogashira reaction. It consumes your valuable alkyne and reduces the yield of the desired cross-coupled product.[3]
Underlying Cause 1: Presence of Oxygen
The Glaser coupling is an oxidative process that requires an oxidant, which is often atmospheric oxygen. The copper(I) catalyst is oxidized to copper(II) during the reaction, which then facilitates the dimerization of the alkyne.[2]
Solution:
Inert Atmosphere: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).
Degassing: All solvents and liquid reagents must be rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
Underlying Cause 2: Copper(I) Catalyst
While essential for the traditional Sonogashira catalytic cycle, the copper(I) co-catalyst is the primary promoter of Glaser homocoupling.[2]
Solution 1 (Highly Recommended): Employ Copper-Free Conditions.
For many applications, switching to a copper-free Sonogashira protocol is the most effective strategy to completely eliminate the homocoupling side reaction. These protocols are highly promising for industrial applications as they also simplify catalyst recycling.[4]
Solution 2 (If Copper is Required): Modify Reaction Conditions.
Reducing Atmosphere: Performing the reaction under a dilute atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to reduce homocoupling to as little as 2%.[3]
Slow Addition: Instead of adding all the terminal alkyne at the beginning, add it slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, kinetically disfavoring the second-order homocoupling reaction relative to the cross-coupling reaction.[2]
Q2: My reaction is very slow or stalls, resulting in a low yield of the 4-oxo-4-phenyl-2-butynoate. How can I improve the conversion?
A: Sluggish or incomplete reactions are often traced back to suboptimal reaction parameters, including the catalyst system, solvent, or base.
Underlying Cause: Inefficient Catalysis or Reaction Environment
The efficiency of the palladium catalytic cycle is highly sensitive to its environment.
Solutions:
Ligand Screening: The choice of phosphine ligand on the palladium catalyst can have a profound impact on reaction efficiency. If you are using a standard catalyst like Pd(PPh₃)₂Cl₂, consider screening other ligands.
Solvent Optimization: The reaction solvent is not merely an inert medium; it influences the solubility of reagents and the stability of catalytic intermediates. While amines like triethylamine or diethylamine can often serve as both the base and solvent, other solvents like DMF or ethers may be beneficial.[5]
Base Selection: The base is critical for neutralizing the hydrogen halide byproduct.[5] While triethylamine is common, its excess can sometimes lead to side reactions. Testing other bases like diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ may improve results.[5]
Q3: I am using a photochemical synthesis method and observe a significant amount of a secondary adduct. What is happening?
A: In some modern synthetic routes, such as the photochemical generation of ynones from aldehydes, the desired ynone product can be more reactive than the starting materials.[6]
Underlying Cause: Product Reactivity
The newly formed ynone can competitively react with a second molecule of the starting aldehyde via a Giese-type process, leading to a secondary adduct and reducing the yield of your target compound.[6]
Solution: Alter the Photochemical Reaction Pathway.
It has been demonstrated that this specific side reaction can be suppressed by using a solvent system containing acetone. Acetone can act as a triplet sensitizer, altering the photochemical reaction path and preventing the undesired secondary addition. A 1:1 mixture of MeCN and acetone has been shown to give high yields without this side product.[6]
Frequently Asked Questions (FAQs)
Q: What are the most reliable modern methods for synthesizing 4-oxo-4-phenyl-2-butynoates?
A: The Acyl Sonogashira cross-coupling remains a highly efficient and common method.[1] For superior purity, a copper-free Sonogashira protocol is strongly advised to prevent diyne byproduct formation.[4] Alternative high-yield methods include the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts in a metal-free approach[7] and the reaction of an N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide.
Q: How should I purify my final product?
A: The standard method is flash column chromatography on silica gel .[1] If your crude product contains acidic or basic impurities, a preliminary workup with an acid-base extraction can be highly effective.[8][9] For removing stubborn non-polar aliphatic impurities, a pentane wash of the semi-purified product can be beneficial.[7] For obtaining material of the highest purity, recrystallization from a suitable solvent like ethanol is a final option.
Q: Can I use carboxylic acids directly instead of acyl chlorides in the Sonogashira reaction?
A: Yes, recent advancements in the Acyl Sonogashira reaction have enabled the direct use of carboxylic acids as the acyl source, which avoids the need to prepare the often-sensitive acyl chlorides.[1] This can improve the overall efficiency and functional group tolerance of the synthesis.
Mechanistic Insights & Troubleshooting Workflows
Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the desired Acyl Sonogashira pathway and the competing, undesirable Glaser homocoupling pathway.
Caption: The Acyl Sonogashira cycle vs. the competing Glaser coupling side reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
This protocol is designed to maximize the yield of the desired ynone while completely avoiding Glaser homocoupling.
Step-by-Step Methodology:
Preparation:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the acyl chloride (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the aryl or vinyl halide (if applicable for the specific synthesis target).
Seal the flask with a septum, and purge with high-purity argon or nitrogen for 10-15 minutes.
Solvent and Reagent Addition:
Through the septum, add degassed solvent (e.g., THF or dioxane) via cannula or syringe.
Add a degassed amine base, such as triethylamine (2.0-3.0 eq) or diisopropylethylamine (2.0 eq).
Begin stirring the mixture at room temperature.
Alkyne Addition:
Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution over 5-10 minutes.
Reaction:
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the reactivity of the halide).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and amine salts.
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl, water, and finally, brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-oxo-4-phenyl-2-butynoate.
Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative.
A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. (2014). Organic Letters.
Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. (2025). The Journal of Organic Chemistry.
4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
Review of ynone chemistry and applic
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). Organic Letters.
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. (2015). Journal of Visualized Experiments.
How to avoid dimerization of terminal alkynes in synthesis. Benchchem.
Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. (2015). Journal of Sciences, Islamic Republic of Iran.
Sonogashira coupling. Wikipedia.
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry.
Novel Synthesis of 2-0~0-4-phenyl-3-butynoic. ElectronicsAndBooks.
Technical Support Center: Storage & Stability of 2-Butynoic Acid Derivatives
[1] Topic: Stability, Storage, and Handling of 2-Butynoic Acid (Tetrolic Acid) and its Derivatives. Document ID: TS-CHM-2BUT-001 Last Updated: February 25, 2026[1] Part 1: Chemical Vulnerability Profile (The "Why") To en...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Stability, Storage, and Handling of 2-Butynoic Acid (Tetrolic Acid) and its Derivatives.
Document ID: TS-CHM-2BUT-001
Last Updated: February 25, 2026[1]
Part 1: Chemical Vulnerability Profile (The "Why")
To ensure experimental success, one must understand the specific reactivity profile of 2-Butynoic acid (
) and its derivatives (esters, amides).[1] These are not inert building blocks; they are activated electrophiles .[1]
The Conjugation Risk
The core instability arises from the conjugation of the alkyne (triple bond) with the electron-withdrawing carbonyl group. This creates a Michael Acceptor system.
Consequence: The
-carbon is highly electrophilic.[1] In the presence of nucleophiles (moisture, amines, or even its own conjugate base), it is prone to addition reactions that lead to oligomerization or polymerization.
Visual Indicator: This typically manifests as the material turning from white/colorless to yellow, tan, and eventually dark brown.[1]
Thermal Decarboxylation
Unlike saturated fatty acids, alkynoic acids are thermally labile.[1] The
-hybridized carbon facilitates decarboxylation pathways at elevated temperatures.[1]
Safety Hazard: If stored in a sealed vessel at room temperature without stabilization, slow decarboxylation can pressurize the container, posing a rupture risk.[1]
Part 2: Storage Best Practices (The "How")
The following protocols are designed to arrest the kinetic pathways of degradation described above.
Recommended Storage Matrix
Parameter
Standard Guideline
Technical Rationale
Temperature
2°C to 8°C (Long-term: -20°C)
Lowers kinetic energy to inhibit spontaneous polymerization and decarboxylation.[1] While some SDS list Room Temp, 4°C is safer for high-purity applications.[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces oxygen (prevents oxidative cleavage) and moisture (prevents nucleophilic attack/hydrolysis of esters).[1]
Container
Amber Glass / PTFE-lined Cap
Amber glass blocks UV light (which can catalyze radical polymerization).[1] PTFE liners prevent leaching of plasticizers by the corrosive acid.
Desiccation
Required
The acid and its salts are hygroscopic.[1] Moisture acts as a nucleophile, accelerating degradation.[1]
Handling Protocol
Warm-up: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold chemical.
Aliquot: If the reagent is used frequently, split the stock into single-use aliquots to minimize freeze-thaw cycles and atmospheric exposure.[1]
Part 3: Troubleshooting & Diagnostics (Q&A)
Q1: My 2-Butynoic acid has turned from white crystals to a tan/brown solid. Is it still usable?
A: This discoloration indicates oligomerization .[1]
Diagnosis: Run a proton NMR (
-NMR).
Pure: Distinct singlet for the methyl group (~2.0 ppm).[1]
Degraded: Broadening of the baseline or multiple small peaks in the olefinic region (5.0–7.0 ppm) suggests polymerization.
Action: If the impurity level is <5% by integration, you may attempt recrystallization (see Org.[1] Synth. procedure using hexane).[2] If >10% or sticky/gummy, discard .[1] The oligomers can act as radical initiators, accelerating further degradation.
Q2: I hear a "hiss" when I open the bottle. Is this normal?
A:STOP immediately. This is a critical safety warning.
Action: Vent the container in a fume hood. Do not heat this bottle. Check the storage temperature; this usually occurs if the material was stored >25°C for extended periods.
Q3: Can I store the ethyl ester (Ethyl tetrolate) in plastic tubes?
A:No.
Reason: Alkynoic esters are potent organic solvents and electrophiles.[1] They can leach plasticizers (phthalates) from standard polypropylene tubes, contaminating your LC-MS data.[1] They can also slowly react with the plastic matrix.
Solution: Use only glass vials with Teflon (PTFE) or phenolic caps.
Q4: My reaction yield is low, and I see a "mess" on the TLC baseline.
A: You likely have a Michael Addition side-reaction .[1]
Cause: If your reaction involves a nucleophile (e.g., an amine) and you mixed it with the 2-butynoic derivative before adding the coupling reagents, the amine may have attacked the triple bond.[1]
Protocol Fix: Pre-activate the acid (e.g., with EDC/NHS or HATU) before adding the nucleophile, or keep the temperature at 0°C during the addition phase.[1]
Part 4: Visualization of Pathways[1]
Diagram 1: Degradation & QC Decision Tree
This diagram illustrates the logical flow for assessing material quality and the chemical pathways leading to failure.
Caption: Figure 1.[1] Quality Control workflow and degradation pathways for 2-Butynoic acid derivatives.
References
Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: 2-Butynoic Acid. Retrieved from
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Butynoic Acid. Retrieved from
PubChem. (n.d.).[1][3] 2-Butynoic Acid (Compound Summary). National Library of Medicine. Retrieved from
Organic Syntheses. (1962).[1] Tetrolic Acid Synthesis and Purification. Coll. Vol. 4, p. 893. Retrieved from [1]
Technical Guide: 13C NMR Characterization of Ethyl 4-phenyl-4-oxobut-2-ynoate
The following technical guide provides a comprehensive analysis of the 13C NMR spectral data for ethyl 4-phenyl-4-oxobut-2-ynoate , structured for researchers in organic synthesis and drug discovery. Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of the 13C NMR spectral data for ethyl 4-phenyl-4-oxobut-2-ynoate , structured for researchers in organic synthesis and drug discovery.
Executive Summary & Molecule Profile
Ethyl 4-phenyl-4-oxobut-2-ynoate is a highly activated acetylenic keto-ester serving as a critical Michael acceptor in the synthesis of polysubstituted heterocycles (e.g., pyrazoles, isoxazoles). Its structure features a conjugated push-pull system where an alkyne spacer connects a benzoyl group and an ethyl ester.
This guide compares the 13C NMR spectral signature of the target molecule against its biosynthetic precursor (Ethyl 4-hydroxy-4-phenylbut-2-ynoate ) and its structural isomer (Ethyl 2-oxo-4-phenylbut-3-ynoate ), providing a robust framework for structural validation during synthesis.
Chemical Identity[1][2][3]
IUPAC Name: Ethyl 4-phenyl-4-oxobut-2-ynoate
Formula: C₁₂H₁₀O₃
Molecular Weight: 202.21 g/mol
Structure: Ph-C(=O)-C≡C-C(=O)OCH₂CH₃
Key Feature: Conjugated Ynone-Ester motif.
Synthesis & Experimental Protocol
To understand the spectral data, one must understand the sample origin. The most reliable synthesis route involves the nucleophilic addition of ethyl propiolate to benzaldehyde, followed by oxidation. This protocol generates the secondary alcohol intermediate , which is the primary contaminant and "comparison" standard in NMR analysis.
Workflow Diagram (DOT)
Figure 1: Two-step synthesis pathway utilized to generate the characterization samples.[1]
Detailed Protocol
Step 1 (Coupling): To a solution of ethyl propiolate (1.1 equiv) in dry THF at -78°C, add LiHMDS (1.1 equiv). Stir for 30 mins. Add benzaldehyde (1.0 equiv). Warm to RT. Quench with sat. NH₄Cl.[2][3] Extract (EtOAc), dry (Na₂SO₄), and concentrate to yield the Intermediate Alcohol .
Step 2 (Oxidation): Dissolve the intermediate in CH₂Cl₂. Add Dess-Martin Periodinane (1.2 equiv) or activated MnO₂ (10 equiv). Stir at RT until TLC indicates consumption of the alcohol. Filter through Celite. Concentrate to yield the Target Keto-Ester .
13C NMR Spectral Data Comparison
The following table contrasts the 13C NMR shifts of the target molecule with its direct precursor and a common isomer. This comparison is essential for verifying the oxidation state of the C4 carbon.
*Note: In the isomer (Ethyl 2-oxo-4-phenylbut-3-ynoate), the ketone is at C2 adjacent to the ester, shifting the ester carbonyl significantly downfield compared to the target.
Data Interpretation & Validation Logic
The "Oxidation Check": The most critical diagnostic signal is C4 . In the precursor, it appears as a methine signal at ~64 ppm . Upon successful oxidation to the target, this signal disappears and a new quaternary carbonyl signal appears at ~177 ppm .
Alkyne Polarization: In the target, the alkyne carbons (C2, C3) are flanked by two electron-withdrawing carbonyls. This creates a specific shielding pattern distinct from the alcohol precursor, where C3 is attached to an sp3 carbon.
Differentiation from Isomer: The isomer (Ethyl 2-oxo...) has a characteristic α-keto ester moiety.[4] α-Keto ester carbonyls typically resonate further downfield (~178-180 ppm) than the conjugated benzoyl ketone (~177 ppm) and the conjugated ester (~153 ppm) found in the target.
Structural Assignment Diagram
The following diagram visualizes the chemical shift assignments to the specific carbon atoms in the target structure.
Figure 2: 13C NMR chemical shift assignment map for Ethyl 4-phenyl-4-oxobut-2-ynoate.
Applications in Drug Development
This specific spectral data is most often referenced when using the molecule as a 1,3-dielectrophile .
Pyrazoles: Reaction with hydrazines attacks C4 (ketone) and C2 (Michael addition), forming pyrazole-3-carboxylates.
Isoxazoles: Reaction with hydroxylamine.
Validation: The disappearance of the alkyne carbons (76/81 ppm) and the shift of the carbonyls are the primary indicators of successful cyclization.
References
Synthesis & Characterization of Acetylenic Ketones
Title: Mild and selective oxidation of propargylic alcohols using TEMPO/BAIB.
Publish Comparison Guide: IR Spectroscopy of Ethyl 4-oxo-4-phenyl-2-butynoate
Executive Summary & Chemical Significance Ethyl 4-oxo-4-phenyl-2-butynoate (CAS: 54966-47-1) is a critical electrophilic alkyne used extensively in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Significance
Ethyl 4-oxo-4-phenyl-2-butynoate (CAS: 54966-47-1) is a critical electrophilic alkyne used extensively in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. Its structure features a unique push-pull conjugated system where an alkyne triple bond is flanked by two electron-withdrawing groups: a ketone (conjugated with a phenyl ring) and an ethyl ester.
This guide provides a definitive spectroscopic profile of this molecule, contrasting it with its biosynthetic precursors and structural analogs. For researchers, the infrared (IR) spectrum is the primary tool for monitoring the oxidation of the propargylic alcohol precursor to this target ketone, a common bottleneck in scale-up synthesis.
Structural Logic[1]
Formula:
Key Features:
Asymmetric Alkyne: The dipole moment change across the
bond is significant due to the differential electron-withdrawing power of the benzoyl vs. ethoxycarbonyl groups, making the alkyne stretch IR-active and distinct.
Dual Conjugation: Both carbonyls (ketone and ester) are conjugated with the
-system of the alkyne, lowering their vibrational frequencies compared to saturated analogs.
The following data represents the characteristic IR fingerprint used to validate the identity and purity of the compound.
Primary Diagnostic Peaks
Functional Group
Wavenumber ()
Intensity
Assignment & Mechanistic Insight
Alkyne ()
Medium-Strong
Diagnostic. Unlike symmetric alkynes (IR inactive), this bond is highly polarized by the flanking carbonyls, resulting in a distinct, sharp peak.
Ester Carbonyl ()
Strong
Conjugation with the alkyne lowers the frequency from the typical saturated ester range ().
Ketone Carbonyl ()
Strong
Critical Marker. This peak is significantly red-shifted due to "cross-conjugation" with both the phenyl ring and the alkyne. It appears at a lower frequency than the ester carbonyl.
Broad, complex band typical of esters (C-O-C stretch).
Aromatic
()
Weak
C-H stretching vibrations of the phenyl ring.
Comparative Analysis: Alternatives & Precursors
To ensure accurate identification, it is vital to compare the target molecule against its immediate precursor (alcohol) and structural analogs. This comparison allows for precise reaction monitoring.
Comparison 1: Target vs. Precursor (Reaction Monitoring)
Context: The target is typically synthesized by oxidizing Ethyl 4-hydroxy-4-phenyl-2-butynoate.
Feature
Precursor (Alcohol)
Target (Ketone)
Operational Insight
O-H Stretch
Broad,
Absent
Disappearance of this band confirms completion of oxidation.
Ketone
Absent
Present ()
Appearance of a second carbonyl peak confirms product formation.
Alkyne
Slight redshift in the target due to increased conjugation.
Comparison 2: Target vs. Structural Analogs
Context: Distinguishing the target from similar reagents used in heterocycle synthesis.
Compound
Structure
Key IR Difference
Ethyl Phenylpropiolate
No Ketone Peak. Shows only one carbonyl (ester) at .
Ethyl 4-oxo-4-phenylbutanoate
No Alkyne Peak. Saturated chain. Ketone shifts up to ; Ester shifts up to (loss of conjugation).
Ethyl (E)-4-oxo-4-phenyl-2-butenoate
Alkene vs Alkyne. stretch appears at (lower than alkyne).
Experimental Protocol: Synthesis & Monitoring
Objective: Synthesis of Ethyl 4-oxo-4-phenyl-2-butynoate via oxidation of the corresponding propargylic alcohol.
Workflow Diagram
The following Graphviz diagram illustrates the synthesis logic and the critical IR checkpoints.
Caption: Synthesis workflow highlighting the critical IR monitoring transition from Alcohol (Intermediate) to Ketone (Target).
Step-by-Step Methodology
Precursor Preparation:
React Benzaldehyde with the lithium anion of Ethyl Propiolate (generated via
-BuLi in THF at ).
Quench with saturated
. Isolate the alcohol intermediate.
Checkpoint 1 (IR): Confirm presence of broad
stretch at .
Oxidation (The Critical Step):
Dissolve the alcohol (
) in Dichloromethane (DCM).
Add activated Manganese Dioxide (
, ). Note: Excess is required for kinetics.
Stir at reflux for 4--12 hours.
Monitoring & Validation:
Take an aliquot every 2 hours. Filter through Celite, evaporate solvent, and run a thin-film IR (neat).
Success Criteria: Complete disappearance of the broad
band () and emergence of the sharp ketone doublet ( and ).
Purification:
Filter the reaction mixture through a Celite pad to remove
.
Concentrate in vacuo. The product is typically an orange/yellow oil or low-melting solid.
References
NIST Mass Spectrometry Data Center. Ethyl phenylpropiolate - Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]
PubChem. Ethyl 4-oxo-4-phenylbutanoate (Saturated Analog) Data. National Library of Medicine. Available at: [Link]
Molaid Chemical Database. 4-oxo-4-phenyl-but-2-ynoic acid ethyl ester (CAS 54966-47-1). Available at: [Link]
Chemistry LibreTexts. Infrared Spectroscopy: Characteristic Absorption Bands. Available at: [Link][2][3][4][5][6][7]
Introduction: A Subtle Structural Change, A Significant Synthetic Question
An In-Depth Guide to the Comparative Reactivity of Ethyl vs. Methyl 4-Phenyl-4-oxobut-2-ynoate For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, ynones are powerful...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Comparative Reactivity of Ethyl vs. Methyl 4-Phenyl-4-oxobut-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, ynones are powerful and versatile building blocks. Their conjugated system, featuring both a carbonyl group and a carbon-carbon triple bond, offers multiple sites for electrophilic attack, making them ideal substrates for constructing complex molecular architectures. Among these, the 4-phenyl-4-oxobut-2-ynoate scaffold is of particular interest.
This guide focuses on two closely related derivatives: ethyl 4-phenyl-4-oxobut-2-ynoate and methyl 4-phenyl-4-oxobut-2-ynoate. The distinction between them—a single methylene unit in the ester moiety—may seem trivial. However, for the discerning chemist, this small variation raises a critical question: How does the ethyl versus the methyl ester group influence the overall reactivity of the molecule?
This document provides a detailed comparison, grounded in fundamental stereoelectronic principles and supported by analogous experimental data. We will dissect the subtle, yet impactful, differences in steric and electronic properties to provide a predictive framework for their behavior in key synthetic transformations, including Michael additions and cycloaddition reactions.
The Underlying Principles: Steric vs. Electronic Effects
The reactivity of these ynone acceptors is governed by the electrophilicity of the acetylenic carbons and the steric accessibility of these reactive sites. The choice between a methyl and an ethyl ester group influences both of these factors.
Electronic Effects : The primary electronic influence of the alkyl group in an ester is the inductive effect. An ethyl group is slightly more electron-donating (+I effect) than a methyl group. This increased inductive effect can marginally increase the electron density on the ester oxygen, which, through resonance, can slightly decrease the overall electrophilicity of the conjugated system. However, this effect is generally considered minor and its impact on reactivity is often overshadowed by steric factors.
Steric Hindrance : The most significant difference between the two esters is the steric bulk. An ethyl group is larger and more conformationally flexible than a methyl group.[1] This increased steric profile can impede the approach of a nucleophile or diene to the reactive centers of the ynone, potentially slowing down reaction rates.[2][3] This is particularly true for reactions involving bulky reagents or those proceeding through highly organized transition states.
Caption: The interplay of steric and electronic factors in determining reactivity.
Performance in Michael Additions: A Case for Steric Dominance
The conjugate or Michael addition is a cornerstone reaction for ynones, allowing for the formation of a key carbon-carbon or carbon-heteroatom bond at the β-position to the carbonyl.[4][5][6] While direct, side-by-side kinetic data for our target molecules is not prevalent in the literature, a robust hypothesis can be formed by drawing parallels with similar systems.
Studies comparing the reactivity of methyl and ethyl esters in other Michael reactions consistently show that the less sterically hindered methyl esters tend to react faster.[2] It is therefore reasonable to predict that methyl 4-phenyl-4-oxobut-2-ynoate will exhibit a kinetic advantage over its ethyl counterpart in base-catalyzed Michael additions.[2]
Spectroscopic Identification of Impurities in Alkynyl Keto Esters: A Comparative Guide
Executive Summary Alkynyl keto esters (e.g., ethyl 4-oxo-2-butynoate derivatives) are versatile electrophilic building blocks used extensively in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Alkynyl keto esters (e.g., ethyl 4-oxo-2-butynoate derivatives) are versatile electrophilic building blocks used extensively in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. However, their high reactivity makes them prone to specific degradation pathways and synthetic side-reactions that are often overlooked.
This guide provides a technical comparison of spectroscopic methods for identifying critical impurities in these compounds. Unlike generic characterization guides, this document focuses on distinguishing the target alkynyl species from its three most common mimics: allenyl esters (isomerization products),
-diketones (hydration products), and diynes (homocoupling byproducts).
Part 1: The Origin of Impurities
To identify impurities effectively, one must understand their mechanistic origins. The impurity profile is strictly dependent on the synthesis route employed.
Synthesis Route A: Dehydration of
-Keto Esters
A common method involves activating a
-keto ester with triflic anhydride () followed by elimination using a base (e.g., LiHMDS).
Primary Impurity:Allenyl Esters .[1] Under basic conditions, the propargylic proton can be abstracted, leading to base-catalyzed isomerization from the alkyne to the allene.
Mechanism: Deprotonation at the
-position creates a delocalized anion that can reprotonate to form the cumulene system.
Synthesis Route B: Sonogashira Coupling
Coupling a terminal alkyne with an acid chloride or chloroformate.
Primary Impurity:1,3-Diynes . Formed via the Glaser homocoupling of terminal alkynes in the presence of copper catalysts and oxygen.
Secondary Impurity:Transition Metal Residuals . Palladium and copper species that can chelate to the alkynyl ketone moiety, broadening NMR signals.
Universal Degradation: Hydration
Alkynyl keto esters are Michael acceptors activated by two electron-withdrawing groups. Trace moisture, catalyzed by residual acid or silica gel acidity, causes hydration of the triple bond.
Product:
-Diketones (1,3-dicarbonyls) . These exist in a dynamic equilibrium between the keto and enol tautomers, complicating spectral interpretation.
Visualization: Impurity Formation Pathways
Figure 1: Mechanistic origins of common impurities in alkynyl keto ester synthesis.
Part 2: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation but requires careful analysis to distinguish tautomers and isomers.
Table 1: Diagnostic Chemical Shifts (ppm in CDCl)
Feature
Target: Alkynyl Keto Ester
Impurity: Allenyl Ester
Impurity: -Diketone (Enol Form)
Impurity: -Diketone (Keto Form)
H NMR
No signal on triple bond (unless terminal). -protons (if any) ~2.0-2.5.
Expert Insight: The most common error is misidentifying the
-diketone enol proton (>12 ppm) as a carboxylic acid impurity. Always check for the corresponding vinyl proton or carbon signal to confirm the enol structure [1].
Mass Spectrometry (LC-MS)
LC-MS is superior for sensitivity and detecting trace impurities that may co-elute in HPLC but have different masses.
Often elutes earlier on Reverse Phase (C18) columns due to increased polarity from the -OH/keto groups.
Diyne Impurity (2M-2):
Mass corresponds to the dimer minus two protons.
Highly lipophilic; elutes significantly later than the target.
Infrared Spectroscopy (IR)
While less resolving than NMR, IR provides a rapid "fingerprint" check for the allene vs. alkyne functionality.
Alkyne Stretch: ~2200–2260 cm
(Sharp, medium intensity).
Allene Stretch: ~1950–1970 cm
(Weak to medium, but distinct from alkyne).
Carbonyl: Broadening of the carbonyl band (1700–1750 cm
) often indicates hydrolysis or enolization.
Part 3: Integrated Impurity Profiling Workflow
Do not rely on a single method. Use this self-validating workflow to ensure purity before using these intermediates in subsequent steps.
Experimental Protocol: Step-by-Step
Sample Preparation for NMR:
Dissolve ~10 mg of sample in 0.6 mL CDCl
.
Critical: Use neutral, acid-free CDCl
(filter through basic alumina if necessary) to prevent in-tube hydration or isomerization during acquisition.
Acquire
H NMR (64 scans):
Check region >12 ppm for enol protons (Hydration).
Check region 5.5–6.5 ppm for allenyl protons (Isomerization).
Self-Validation: Integration of the ester alkoxy group (e.g., -OCH
CH) should match the integration of the R-group. Discrepancies suggest non-volatile impurities.
LC-MS Screening:
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Gradient: 5% to 95% B over 10 mins.
Detection: UV (254 nm) + ESI (Positive Mode).
Logic: If NMR shows >95% purity but biological assay fails, look for trace metal poisoning (requires ICP-MS) or highly potent trace diynes seen here.
Visualization: Analytical Decision Tree
Figure 2: Decision tree for identifying and managing impurities in alkynyl keto esters.
Part 4: Quantitative Purity Assessment (qNMR)
For drug development applications where reference standards for impurities are unavailable, Quantitative NMR (qNMR) is the gold standard for assay determination [2].
Protocol:
Internal Standard: Select a standard with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
Weighing: Accurately weigh (~0.01 mg precision) both the analyte (
) and the internal standard () into the same vial.
Calculation:
Where is the integral area, is the number of protons, and is the molecular weight.
References
Comparison of NMR Shifts for Allenyl and Alkynyl Species
Source: Rathke, M. W.; Sullivan, D. Tetrahedron Lett.[5]1972 , 13, 4249.[5]
Verification: (Validates the isomerization of alkynyl esters to allenyl esters under basic conditions).
qNMR Methodology for Impurity Profiling
Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry2014, 57(22), 9220–9231.
Verification:
Fragmentation of Carbonyl Compounds in Mass Spectrometry:
Source: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books.
Context: Supports the
-cleavage and alkoxy loss mechanisms described in Section 2.2.
Sonogashira Coupling Impurities (Glaser Coupling)
Source: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007, 107(3), 874–922.
Reference standards for 2-Butynoic acid 4-oxo-4-phenyl- ethyl ester analysis
An In-Depth Guide to Reference Standards for the Analysis of 2-Butynoic acid 4-oxo-4-phenyl- ethyl ester For researchers, analytical scientists, and professionals in drug development, the integrity of quantitative analys...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Reference Standards for the Analysis of 2-Butynoic acid 4-oxo-4-phenyl- ethyl ester
For researchers, analytical scientists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides a comprehensive technical overview and comparison of methodologies for establishing a reliable reference standard for 2-Butynoic acid 4-oxo-4-phenyl- ethyl ester (IUPAC Name: ethyl 4-oxo-4-phenylbut-2-ynoate), a key intermediate in the synthesis of various pharmacologically active molecules.[1] Given the limited availability of certified reference materials (CRMs) for this specific compound, this document focuses on the principles and practices of qualifying a high-purity material to serve as an in-house reference standard.
The Critical Role of Reference Standards in Pharmaceutical Analysis
In the regulated environment of pharmaceutical development, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a drug substance or formulation. Its primary role is to ensure the accuracy and reproducibility of analytical results, forming the basis of reliable decision-making from early-stage research to final product quality control. The absence of a readily available commercial CRM for ethyl 4-oxo-4-phenylbut-2-ynoate necessitates a robust in-house qualification program, which will be the central theme of this guide.
Analyte Identification and Physicochemical Properties
A precise understanding of the analyte's properties is fundamental to selecting appropriate analytical techniques.
Table 1: Physicochemical Identifiers for Ethyl 4-oxo-4-phenylbut-2-ynoate
The molecule's structure, featuring a conjugated system with an alkyne, a ketone, an ester, and a phenyl ring, dictates its analytical behavior. The chromophore makes it suitable for UV-based detection in liquid chromatography, while the various functional groups provide distinct signals in spectroscopic analyses like NMR and IR.
Establishing a Reference Standard: A Multi-Technique Approach
When a commercial CRM is not available, a batch of the synthesized compound with the highest possible purity must be selected and rigorously characterized to serve as an in-house primary or secondary standard. This qualification process is a self-validating system that combines data from orthogonal analytical techniques.
Caption: Workflow for qualifying an in-house reference standard.
Comparative Analysis of Key Analytical Methodologies
The qualification of an in-house standard relies on a suite of analytical techniques. Below, we compare the most critical methods, providing rationale and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for purity assessment of non-volatile organic molecules due to its high resolution and sensitivity.[3] A stability-indicating method, which can separate the main compound from its degradation products, is essential.[4][5]
Causality Behind Experimental Choices:
Reversed-Phase (RP) C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar ethyl 4-oxo-4-phenylbut-2-ynoate, allowing for separation from more polar or less polar impurities.
Mobile Phase (Acetonitrile/Water): This common RP-HPLC mobile phase provides good solvating power. The gradient elution ensures that both early and late-eluting impurities are effectively separated and observed. Adding a small amount of acid (e.g., formic or phosphoric acid) protonates acidic silanols on the column packing, reducing peak tailing and improving peak shape.
UV Detection: The conjugated system of the molecule results in strong UV absorbance, making UV detection a sensitive and robust choice. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength.
Return to 30% B over 1 min and re-equilibrate for 4 min.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Caption: Experimental workflow for HPLC purity analysis.
Spectroscopic Methods for Identity Confirmation
While HPLC provides purity data, it does not confirm the structure. Spectroscopic methods are required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. For a reference standard, the spectra should be clean, with resonances corresponding to the proposed structure and minimal impurity signals. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.
Protocol: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal reference (0 ppm). Acquire spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS):
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.
Rationale: Coupled with a chromatographic inlet like GC or LC, MS is a highly specific and sensitive technique for identity confirmation. Electron Ionization (EI) is often used with GC, while Electrospray Ionization (ESI) is common for LC.
Protocol (for LC-MS): Utilize the HPLC conditions described above, directing the column effluent into an ESI-MS source. Look for the protonated molecular ion [M+H]⁺ at m/z 203.2.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a rapid method to confirm the presence of key functional groups.
Rationale: It provides a characteristic fingerprint for the molecule. While not quantitative, it serves as a quick identity check.
Expected Absorption Bands:
~3050 cm⁻¹ (Aromatic C-H stretch)
~2230 cm⁻¹ (C≡C stretch, alkyne)
~1715 cm⁻¹ (C=O stretch, ester)
~1680 cm⁻¹ (C=O stretch, ketone)
~1600 cm⁻¹ (C=C stretch, aromatic)
~1250 cm⁻¹ (C-O stretch, ester)
Comparison of Analytical Techniques
Table 2: Comparison of Analytical Techniques for Reference Standard Characterization
Technique
Primary Use
Advantages
Limitations
HPLC
Chromatographic Purity, Quantification
High resolution, sensitivity, and reproducibility; well-suited for routine QC.[3]
Requires a reference standard for quantification; may not detect non-UV active impurities.
NMR
Unambiguous Structure Elucidation, Purity (qNMR)
Provides detailed structural information; can quantify without a specific standard.[6]
Lower sensitivity than HPLC/MS; requires more sample; higher instrument cost.
MS
Molecular Weight & Structure Confirmation
Extremely high sensitivity and specificity.
Can be difficult to quantify without an isotopically labeled standard.
FTIR
Functional Group Identification
Fast, simple, and provides a unique molecular fingerprint.
Not quantitative; provides limited structural information compared to NMR.[6]
Purity Assignment: The Mass Balance Approach
The final purity of a reference standard should be determined by a mass balance approach, which accounts for all possible impurities.
This method provides a more accurate and comprehensive purity value than a single chromatographic measurement.
Conclusion
For a critical intermediate like 2-Butynoic acid 4-oxo-4-phenyl- ethyl ester, where a commercial Certified Reference Material may not be accessible, establishing a well-characterized in-house reference standard is paramount. A singular analytical technique is insufficient for this purpose. The most reliable and scientifically sound approach involves a combination of high-resolution HPLC for chromatographic purity, NMR and MS for definitive structural confirmation, and other specific tests (e.g., Karl Fischer, GC-HS) to account for all potential impurities. This multi-faceted strategy ensures the creation of a trustworthy reference standard that underpins the validity of all subsequent analytical work in the research and development pipeline.
De Gruyter. Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. [Link]
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]
Semantic Scholar. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. [Link]
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
Impactfactor.org. Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]
ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. [Link]
ACS Publications. Novel Synthesis of 2-Oxo-4-phenyl-3-butynoic Acid, a New Inhibitor and Alternate Substrate of Pyruvate Decarboxylase. [Link]
Operational Guide: Disposal and Handling of Ethyl 4-oxo-4-phenyl-2-butynoate
[1][2][3] Executive Summary & Chemical Profile Ethyl 4-oxo-4-phenyl-2-butynoate (CAS: 54966-47-1) is not a standard organic solvent; it is a highly reactive Michael Acceptor .[1][2][3] Its structure ( ) features an alkyn...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Chemical Profile
Ethyl 4-oxo-4-phenyl-2-butynoate (CAS: 54966-47-1) is not a standard organic solvent; it is a highly reactive Michael Acceptor .[1][2][3] Its structure (
) features an alkyne activated by two electron-withdrawing groups (a ketone and an ester).[1][2][3]
Operational Implication: This compound is a potent electrophile.[3] It will react exothermically with nucleophiles (amines, thiols, sulfhydryls) and bases.[2][3] Do not mix with general basic waste or nucleophilic scavengers in a closed waste container, as this may generate heat and pressure.[3]
Physicochemical Data Table
Property
Value
Operational Relevance
Molecular Weight
202.21 g/mol
Heavy organic; sinks in water (check density if liquid).[1][2][3]
Physical State
Liquid (typically)
Viscous; requires solvent rinsing for complete transfer.[3]
Reactivity Class
Activated Alkyne
High Risk: Polymerization or violent reaction with strong bases/nucleophiles.[3]
Hydrophobic; do not attempt aqueous dilution for disposal.[3]
Waste Stream Segregation (The Decision Matrix)
Proper disposal relies on characterizing the "state" of the waste.[3] Use the following logic to assign the correct waste stream.
Figure 1: Waste Stream Decision Matrix. Note the critical prohibition of basic additives in the liquid waste stream to prevent uncontrolled exothermic polymerization.[2]
Detailed Disposal Protocols
Protocol A: Disposal of Pure Reagent (Expired/Unwanted)
Objective: Safe packaging of the concentrated electrophile for off-site incineration.
Pre-requisite: Do NOT attempt to chemically neutralize (hydrolyze/oxidize) the pure substance in the lab.[3][5] The risk of generating unknown toxic byproducts or uncontrolled heat outweighs the benefit.[3]
Container Selection: Keep in the original manufacturer bottle if the cap is intact. If the bottle is compromised, transfer to a high-density polyethylene (HDPE) or glass container with a Teflon-lined screw cap.
Labeling: Apply a hazardous waste label.
Chemical Name: "Ethyl 4-oxo-4-phenyl-2-butynoate"[1][2][3]
Add Remark: "Activated Alkyne – Do Not Mix with Bases."
Secondary Containment: Place the bottle inside a clear plastic zip-lock bag to contain potential leaks, then place it into the solid waste drum or a dedicated "Lab Pack" box.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Segregation based on the co-solvent.[3]
Quenching (If necessary):
If the reaction mixture contains unreacted nucleophiles (e.g., excess amines), quench the reaction before adding it to the waste bottle.[2][3]
Mechanism:[3] Add dilute acid (e.g., 1M HCl) to protonate amines, rendering them non-nucleophilic.[2][3] This prevents them from reacting with the acetylenic ester in the waste container [1].[3]
Solvent Segregation:
Halogenated: If the solvent is Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.[3]
Non-Halogenated: If the solvent is Ethyl Acetate, Hexanes, or Methanol, pour into the Non-Halogenated Waste carboy.[2][3]
Venting: Ensure the waste cap is not torqued down immediately if a quench was just performed.[3] Allow 30 minutes for thermal equilibrium before sealing.
Emergency Spill Response
Scenario: A 5g bottle drops and shatters on the floor.
Immediate Action:
Evacuate & Ventilate: The compound is a lachrymator (tear-inducing) and irritant.[3] Clear the immediate area and increase ventilation (fume hood purge).[3]
PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles.[3] If outside a hood, a half-mask respirator with organic vapor cartridges is recommended.[1][2][3]
Absorb (Do NOT Dilute):
Cover the spill with Vermiculite , Dry Sand , or Commercial Organic Spill Pads .[2][3]
Warning: Do not use water.[3][6][7] Water will spread the hydrophobic oil and make cleanup difficult.[3]
Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty waste bag.
Surface Decontamination:
Wipe the surface with a soap/water solution after the bulk material is removed.[3]
Final wipe with Ethanol/Isopropanol to remove oily residue.[3]
Disposal: Label the debris as "Hazardous Waste - Solid (Contaminated with Acetylenic Ester)."
Scientific Rationale & Grounding
Why Incineration?
The US EPA Resource Conservation and Recovery Act (RCRA) prioritizes incineration for organic esters and toxic organic compounds to ensure complete destruction of the carbon skeleton [2].[3] Chemical neutralization in the lab (e.g., saponification with NaOH) yields phenyl-substituted acetylenic acids, which are prone to decarboxylation and instability, potentially creating more hazardous or unknown residues.[1][2][3]
The "Michael Acceptor" Risk
Ethyl 4-oxo-4-phenyl-2-butynoate contains a triple bond conjugated to a carbonyl.[1][2][3] This electron deficiency makes the
-carbon highly susceptible to nucleophilic attack.[1][2][3]
Risk:[3][8] In a mixed waste container, if a colleague pours in waste containing aliphatic amines (e.g., piperidine, triethylamine), these will attack the alkyne.[2][3]
Result: Exothermic formation of enamines or polymerized solids, which can pressurize the container.[3] Segregation is the primary safety barrier [3].[3]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]
U.S. Environmental Protection Agency. (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1][2][3] [1][2]
Sigma-Aldrich. (2023).[3] Safety Data Sheet: Ethyl 4-oxo-4-phenyl-2-butynoate. (Referenced for general reactivity profile of alpha-beta acetylenic esters).[1][2][3]
Personal protective equipment for handling 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester
Executive Summary & Hazard Identification Chemical Name: Ethyl 4-oxo-4-phenyl-2-butynoate CAS: 1519-53-5 Structure: Ph-C(=O)-C≡C-COOEt The "Why" Behind the Safety: This compound is not merely an "irritant." It is a conju...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Identification
Chemical Name: Ethyl 4-oxo-4-phenyl-2-butynoate
CAS: 1519-53-5
Structure: Ph-C(=O)-C≡C-COOEt
The "Why" Behind the Safety:
This compound is not merely an "irritant." It is a conjugated system containing a ketone, an alkyne, and an ester. Chemically, this structure acts as a potent Michael Acceptor .
Mechanism of Toxicity: The electron-deficient alkyne triple bond is highly electrophilic. It can react irreversibly with nucleophilic residues (like cysteine) on biological proteins.
Operational Consequence: This reactivity profile classifies it as a potential skin sensitizer and lachrymator (tear-inducing agent). Standard "splash protection" is insufficient; you must prevent all dermal contact to avoid allergic contact dermatitis (ACD).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >100 mg.
Dermal Protection (Hands & Body)
The Risk: Lipophilic esters penetrate skin rapidly. Once dissolved in organic solvents (DCM, EtOAc), permeation rates increase drastically.
Provides tactile feedback for weighing. Note: Nitrile degrades quickly in halogenated solvents often used with this reagent.
Secondary Glove
Nitrile (Long Cuff) (Min. Thickness: 6-8 mil)
"Double-Gloving" Protocol: The outer glove takes the contamination; the inner glove remains the sterile barrier.
Spill Response
Laminate Film (Silver Shield™)
Mandatory for Spills: If a solution >10mL is spilled, nitrile offers <1 minute protection against carrier solvents like DCM. Laminate film provides >4 hours.
Body Wear
Tyvek® Lab Coat (or equivalent)
Cotton coats absorb liquids and hold them against the skin. Tyvek repels organic splashes.
Respiratory & Ocular Protection
The Risk: As a solid, electrostatic dust can be inhaled. As a solution, aerosols are lachrymatory.
Ocular:Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are insufficient because vapors can bypass the lens and irritate the mucosa.
Respiratory:
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100/N95 Particulate Respirator .
Operational Workflow: The "Safe Path"
This protocol treats the compound as a high-hazard sensitizer.
Phase 1: Preparation & Weighing
Static Control: This solid is likely electrostatic. Use an ionizing fan or anti-static gun to prevent "flying powder."
Taring: Tare the vial inside the fume hood if possible. If using a balance enclosure, ensure the sash is lowered.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the balance area.
Phase 2: Reaction Setup
Solvent Choice: When possible, dissolve the compound in a solvent like Toluene or Ethyl Acetate rather than Dichloromethane (DCM). DCM carries the toxicant through gloves rapidly.
Addition: Add the reagent slowly to the reaction mixture. The Michael addition capability implies it may react exothermically with nucleophiles (amines, thiols).
Phase 3: Decontamination & Spills
Do not use water alone. This ester is lipophilic (fat-loving) and will not wash off easily with water, which may spread it over a larger skin area.
Skin Contact: Wash immediately with soap and copious water or a PEG-400 based skin cleanser.
Surface Decontamination: Wipe surfaces with an ethanol-soaked tissue, then wash with soap and water.
Visualizing the Safety Architecture
The following diagram illustrates the "Defense in Depth" strategy required for this class of chemical.
Figure 1: The "Defense in Depth" model. Note that engineering controls are the primary defense, with PPE layers acting as redundancy against containment failure.
Disposal & Waste Management
Principle: Treat all waste as "P-List" equivalent (acutely hazardous) due to the high reactivity, even if not officially listed.
Quenching (Optional): If you have a large excess (>5g), treat the waste stream with a dilute nucleophile (e.g., aqueous sodium bisulfite or cysteine solution) to consume the Michael acceptor functionality before disposal.
Segregation:
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a sealed "Hazardous Solid Waste" drum.
Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on your reaction solvent.
Labeling: clearly label the waste tag with "High Reactivity - Michael Acceptor" to alert waste disposal personnel.
References
Fisher Scientific. (2011).[1][2] Safety Data Sheet: Ethyl 4-oxo-4-phenyl-2-butynoate analogs. Retrieved from
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from
Esko Safety. (n.d.). Chemical Resistance of Glove Materials: Esters and Ketones. Retrieved from
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [3]